5-Nitrothiophene-2-carbonitrile
Description
The exact mass of the compound 5-Nitrothiophene-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Nitrothiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitrothiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitrothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYONFCGDKAMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333957 | |
| Record name | 5-Nitrothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16689-02-4 | |
| Record name | 5-Nitrothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitro-2-thiophenecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Nitrothiophene-2-carbonitrile molecular weight and formula
The following technical guide details the physicochemical profile, synthesis, reactivity, and applications of 5-Nitrothiophene-2-carbonitrile.
High-Purity Synthesis, Reactivity Mechanisms, and Pharmaceutical Applications
Executive Summary
5-Nitrothiophene-2-carbonitrile (CAS: 16689-02-4) is a critical heterocyclic building block in medicinal chemistry and materials science. Characterized by its electron-deficient thiophene core, it serves as a versatile pharmacophore scaffold.[1] The presence of both a nitro group (–NO₂) and a nitrile group (–CN) in a 2,5-substitution pattern renders the molecule highly reactive toward nucleophilic aromatic substitution (
Physicochemical Characterization
The following data represents the standard profile for high-purity (>98%) research-grade material.
| Parameter | Value |
| IUPAC Name | 5-Nitrothiophene-2-carbonitrile |
| CAS Registry Number | 16689-02-4 |
| Molecular Formula | |
| Molecular Weight | 154.15 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 44–47 °C |
| Boiling Point | ~274 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| SMILES | N#Cc1ccc([O-])s1 |
| InChI Key | FLYONFCGDKAMIH-UHFFFAOYSA-N |
Synthetic Methodology
While direct nitration of thiophene-2-carbonitrile is possible, it often yields a difficult-to-separate mixture of 4-nitro and 5-nitro isomers. To ensure regiochemical integrity , the preferred laboratory and industrial route involves the cyanation of 2-bromo-5-nitrothiophene. This method guarantees the 2,5-substitution pattern.
Protocol: Palladium-Catalyzed Cyanation of 2-Bromo-5-nitrothiophene
Objective: Synthesis of 5-Nitrothiophene-2-carbonitrile from 2-bromo-5-nitrothiophene.
Reagents & Equipment[2][3]
-
Substrate: 2-Bromo-5-nitrothiophene (1.0 eq)
-
Cyanating Agent: Zinc Cyanide (
) (0.6 eq) -
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)[3] -
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Atmosphere: Argon or Nitrogen (strictly inert)
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 2-bromo-5-nitrothiophene (10 mmol) and
(6 mmol). -
Solvation: Add anhydrous DMF (20 mL) and degas the solution by bubbling Argon for 15 minutes. Note: Oxygen removal is critical to prevent catalyst deactivation.
-
Catalysis: Add
(0.5 mmol) quickly under a positive stream of Argon. Seal the flask. -
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:4). The starting bromide (
) should disappear, and the nitrile product ( ) will emerge. -
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with 2M Ammonium Hydroxide (
) to sequester zinc/palladium species. -
Purification: Wash the organic layer with brine, dry over
, and concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol/Hexane to yield pure 5-Nitrothiophene-2-carbonitrile.
Reactivity & Transformation Mechanisms
The chemical utility of 5-Nitrothiophene-2-carbonitrile stems from the electronic "push-pull" nature of the thiophene ring. The electron-withdrawing nitro group activates the ring for nucleophilic attack, while the nitrile group provides a handle for further functionalization.[4]
Key Reaction Pathways[5]
-
Nitro Reduction: The most common transformation. Reduction (using
, , or ) yields 5-aminothiophene-2-carbonitrile , a precursor for azo dyes and sulfonamide drugs. -
Nucleophilic Aromatic Substitution (
): Strong nucleophiles (e.g., methoxide, amines) can displace the nitro group. The nitrile at C2 activates the C5 position (ipso-substitution), making the nitro group a leaving group. -
Nitrile Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (
) or amide ( ), retaining the nitro group.
Mechanistic Visualization
The following diagram illustrates the divergent pathways available from the core scaffold.
Figure 1: Divergent synthetic pathways for 5-Nitrothiophene-2-carbonitrile, highlighting reduction, nucleophilic substitution, and hydrolysis.[2][3][4][5][6][7][8][9][10][11][12]
Applications in Drug Discovery
The 5-nitrothiophene moiety acts as a bioisostere for nitrobenzene and nitrofuran rings, often improving solubility and metabolic stability.
-
Antibacterial Agents: Analogues of this compound are investigated as inhibitors of bacterial enzymes (e.g., nitroreductases). The nitro group is reduced in vivo to reactive intermediates that damage bacterial DNA.
-
Kinase Inhibitors: The 2-cyano group serves as a hydrogen bond acceptor in the ATP-binding pocket of kinase enzymes. Derivatives synthesized via the 5-amino route are potent scaffolds for JAK/STAT pathway inhibitors.
-
Materials Science: Used as an acceptor unit in "Push-Pull" chromophores for non-linear optical (NLO) materials.
Safety & Handling (MSDS Summary)
-
Hazards: Nitrothiophenes are potentially explosive if heated under confinement. They are also toxic by inhalation and skin contact.
-
Storage: Store at 2–8 °C under inert gas. Light sensitive.[13]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Reactivity Kinetics: Spinelli, D. et al. "Kinetics of the reactions of some 5-substituted 2-methoxy-3-nitrothiophenes." J. Chem. Soc., Perkin Trans.[14] 2, 1979. Available at: [Link]
-
Physicochemical Data: Cheméo Chemical Data. "5-Nitrothiophene-2-carbonitrile Properties." Available at: [Link]
-
Mechanistic Insight: Organic Syntheses. "Nitration of Thiophenes." Org. Synth. Coll. Vol. 2, p. 466.[11] Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. Reaction of 5-nitro-octaethylporphyrins with nucleophiles / Journal of Porphyrins and Phthalocyanines, 2002 [sci-hub.box]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 12. Discuss the mechanism of nucleophilic substitution reaction of aryl nitro.. [askfilo.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Reactivity of sulfur nucleophiles towards S-nitrosothiols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Introduction: The Significance of 5-Nitrothiophene-2-carbonitrile in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Characterization of 5-Nitrothiophene-2-carbonitrile: Melting and Boiling Point Analysis
To the dedicated researcher, a molecule is more than a structure; it is a repository of potential. 5-Nitrothiophene-2-carbonitrile is one such molecule of significant interest. It belongs to a class of heterocyclic compounds that are foundational scaffolds in medicinal chemistry.[1] The thiophene ring is a "privileged structure," recognized for its ability to interact with a wide array of biological targets, contributing to its presence in numerous FDA-approved drugs.[2] The incorporation of a nitro group (—NO₂) and a nitrile group (—C≡N) further enhances its chemical personality. Nitroaromatic compounds are pivotal in the synthesis of various drugs and bioactive molecules, often acting as prodrugs that are metabolically activated to exert their therapeutic effects.[3][4] The nitrile moiety is increasingly utilized by medicinal chemists to fine-tune a compound's pharmacokinetic profile and binding interactions.[5]
However, before a compound's therapeutic potential can be explored, its fundamental physicochemical properties must be rigorously characterized. Among the most critical of these are the melting and boiling points. These are not mere physical constants; they are indicators of purity, stability, and intermolecular forces, providing invaluable insights that guide the entire drug development pipeline, from synthesis to formulation.[6][7][8] This guide provides a comprehensive analysis of the melting and boiling points of 5-Nitrothiophene-2-carbonitrile, grounded in established experimental principles and their direct application in a drug development context.
Core Physicochemical Properties of 5-Nitrothiophene-2-carbonitrile
A precise understanding of a compound's physical properties is the bedrock of its chemical identity. For 5-Nitrothiophene-2-carbonitrile, these properties dictate its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Melting Point | 41.0-47.0 °C | [9] |
| 42-46 °C | [10][11] | |
| Boiling Point | 273.9 ± 25.0 °C (Predicted) | [10][11] |
| Molecular Formula | C₅H₂N₂O₂S | [9][11][12][13] |
| Molecular Weight | 154.15 g/mol | [11][12][13] |
| Appearance | White to pale yellow solid/crystals | [9][10][11] |
| Storage Temperature | 2-8°C | [10][11] |
Expert Analysis: The Causality Behind the Data
As Senior Application Scientists, we don't just observe data; we interpret its significance. The melting and boiling points of 5-Nitrothiophene-2-carbonitrile are directly influenced by its molecular structure and the resulting intermolecular forces.
-
Melting Point Significance : The observed melting range of approximately 41-47°C is a critical quality attribute.[9] A pure, crystalline compound typically exhibits a sharp melting range of 0.5-1.0°C.[14] The slightly broader range reported by suppliers may account for minor batch-to-batch variations but still indicates a substance of high purity suitable for research. The presence of impurities would lead to a depression of the melting point and a significantly wider melting range.[6][15][16] Therefore, melting point determination is a rapid, reliable, and cost-effective first-pass assessment of sample purity.[8][15]
-
Interpreting the Predicted Boiling Point : The boiling point for 5-Nitrothiophene-2-carbonitrile is listed as a predicted value.[10][11] This is a crucial distinction. Many complex organic molecules, particularly those with energetic functional groups like the nitro group, may decompose at temperatures below their atmospheric boiling point. Experimental determination via distillation could lead to sample degradation, yielding inaccurate and misleading results. Therefore, computational prediction models, which estimate the boiling point based on molecular structure and properties, provide a safer and often more relevant data point for thermal stability considerations.[17]
Experimental Protocol: A Self-Validating System for Physicochemical Characterization
Trustworthiness in scientific data comes from robust and reproducible methodologies. The following protocols for melting and boiling point determination represent standard, validated procedures in a drug development laboratory.
Protocol 1: Melting Point Determination via the Capillary Method
This method is a cornerstone of purity and identity confirmation in pharmaceutical analysis.[6][8]
Objective: To accurately determine the melting range of a solid organic compound.
Methodology:
-
Sample Preparation:
-
Ensure the 5-Nitrothiophene-2-carbonitrile sample is a fine, dry powder. If necessary, gently crush any larger crystals on a watch glass using a spatula.
-
Tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[18]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of a calibrated digital melting point apparatus.[18]
-
Ensure a clear line of sight through the magnifying lens to observe the sample.
-
-
Determination:
-
Rapid Preliminary Run: Heat the sample rapidly to get a rough estimate of the melting point. This saves time in subsequent, more precise measurements.
-
Accurate Measurement: Using a fresh sample, heat the block at a medium rate until the temperature is about 20°C below the estimated melting point.[18]
-
Slow Heating Phase: Decrease the heating rate to 1-2°C per minute.[19] A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring high accuracy.
-
Record T₁: Note the temperature at which the first droplet of liquid appears.[18]
-
Record T₂: Note the temperature at which the entire sample has completely transitioned to a transparent liquid.[18]
-
The result is reported as the melting range (T₁ - T₂).
-
-
Validation: Repeat the accurate measurement at least twice with fresh samples. Consistent results validate the findings.
Protocol 2: Boiling Point Determination (Microscale Method)
For valuable or small-scale samples, a microscale capillary method is employed to determine the boiling point.[20]
Objective: To determine the boiling point of a liquid organic compound using a minimal amount of sample.
Methodology:
-
Apparatus Setup:
-
Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band.
-
Add approximately 0.5 mL of the liquid sample into the test tube.
-
Take a standard melting point capillary tube and seal one end. Place this capillary tube into the test tube with the open end down.[21]
-
Set up a heating bath (e.g., a Thiele tube or an oil bath on a hot plate) and immerse the thermometer and test tube assembly.[22]
-
-
Determination:
-
Begin heating the bath gently, ensuring even heat distribution with stirring.[23]
-
As the temperature rises, air trapped in the inverted capillary will slowly bubble out.
-
When the liquid's boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tip. This occurs because the vapor pressure of the liquid equals the atmospheric pressure.[20]
-
Remove the heat source and allow the apparatus to cool slowly.
-
Record the Boiling Point: The bubbling will stop, and the moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the external atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.[22]
-
-
Data Integrity: Always record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Workflow Visualization
A systematic workflow ensures that all critical parameters are considered during physicochemical characterization.
Caption: Workflow for the physicochemical characterization of a novel compound.
Authoritative Grounding: Relevance in a Drug Development Context
The determination of melting and boiling points is not an academic exercise; it has profound, practical implications for drug development professionals.
-
Indicator of Purity and Consistency: As established, the melting point is a primary indicator of purity.[15] For regulatory submissions to bodies like the FDA, batch-to-batch consistency is paramount. A consistent, sharp melting point provides strong evidence of a reproducible synthesis and purification process.[8]
-
Predicting Solubility: The melting point is a key parameter in the General Solubility Equation (GSE) developed by Yalkowsky, which is frequently used to estimate the aqueous solubility of a drug candidate.[17] Solubility is a critical factor for bioavailability, especially for orally administered drugs. A high melting point often correlates with low solubility due to the strong crystal lattice energy that must be overcome.
-
Polymorphism Screening: Many drug substances can exist in multiple crystalline forms, known as polymorphs. Each polymorph can have a different melting point, solubility, and stability, which can dramatically impact the drug's efficacy and safety.[8] Melting point determination, often coupled with techniques like Differential Scanning Calorimetry (DSC), is a fundamental tool for identifying and characterizing different polymorphic forms.
-
Formulation and Stability: Knowledge of a compound's thermal properties is essential for downstream processes like formulation. For example, during milling or granulation, heat is generated. If this temperature approaches the compound's melting point, it can lead to physical changes or degradation. The boiling point, even if predicted, provides an upper limit for thermal stability during processes like drying.[6]
Conclusion
5-Nitrothiophene-2-carbonitrile stands as a molecule of considerable interest, bridging the worlds of heterocyclic and medicinal chemistry. This guide has established that its melting and boiling points are more than simple physical descriptors. They are critical data points that inform purity, predict solubility, and guide formulation strategies. The rigorous, validated experimental protocols detailed herein provide the framework for obtaining trustworthy data, ensuring that subsequent research and development efforts are built on a solid foundation of physicochemical understanding. For the researchers, scientists, and drug development professionals working to translate molecular potential into therapeutic reality, a comprehensive grasp of these core properties is an indispensable first step.
References
-
LookChem. Good Price CAS NO: 16689-02-4 | 5-Nitrothiophene-2-carbonitrile for Sale. Available from: [Link]
-
Rhenium Shop. 5-Nitrothiophene-2-carbonitrile, 98+%, Thermo Scientific Chemicals. Available from: [Link]
-
Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Available from: [Link]
-
Cheméo. Chemical Properties of 5-Nitrothiophene-2-carbonitrile (CAS 16689-02-4). Available from: [Link]
-
ChemSynthesis. 5-methyl-4-nitro-2-thiophenecarboxylic acid. Available from: [Link]
-
University of Babylon. EXPERIMENT (1). DETERMINATION OF MELTING POINTS. Available from: [Link]
-
Nanolab. Melting Point Determination in Pharmaceutical Industry. Available from: [Link]
-
University of Technology. Experimental No. (2) Boiling Point. Available from: [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]
-
ResearchGate. Studies on the biological activity of some nitrothiophenes | Request PDF. Available from: [Link]
-
PubMed Central. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Available from: [Link]
- Google Patents. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
-
BYJU'S. Determination Of Boiling Point Of An Organic Compound. Available from: [Link]
-
University of Calgary. Melting point determination. Available from: [Link]
-
National Institutes of Health (NIH). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Available from: [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. Available from: [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]
-
SpringerLink. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available from: [Link]
-
International Journal of Research and Scientific Innovation. Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]
-
JoVE. Video: Boiling Points - Procedure. Available from: [Link]
-
Journal of Chemical Information and Modeling. How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Available from: [Link]
-
StudyLib. Experiment-1 Aim - To determine the melting point of given solid substance. Available from: [Link]
-
ResearchGate. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions.... Available from: [Link]
-
PubMed Central. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Available from: [Link]
-
GeeksforGeeks. Determination of Boiling Point of Organic Compounds. Available from: [Link]
-
Analytical Testing Labs. Melting Point Determination. Available from: [Link]
-
SSERC. Melting point determination. Available from: [Link]
-
PubMed. Studies on the biological activity of some nitrothiophenes. Available from: [Link]
-
National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
Sources
- 1. journalwjarr.com [journalwjarr.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nano-lab.com.tr [nano-lab.com.tr]
- 7. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. L11058.03 [thermofisher.com]
- 10. 5-NITROTHIOPHENE-2-CARBONITRILE CAS#: 16689-02-4 [m.chemicalbook.com]
- 11. alfa-chemical.com [alfa-chemical.com]
- 12. rheniumshop.co.il [rheniumshop.co.il]
- 13. aceschem.com [aceschem.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. promptpraxislabs.com [promptpraxislabs.com]
- 16. sserc.org.uk [sserc.org.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. davjalandhar.com [davjalandhar.com]
- 20. jove.com [jove.com]
- 21. byjus.com [byjus.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Nitrothiophene-2-carbonitrile
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. 5-Nitrothiophene-2-carbonitrile, a disubstituted thiophene, presents an interesting case for spectroscopic analysis. The strategic placement of a potent electron-withdrawing nitro group (-NO₂) and a cyano group (-CN) on the thiophene ring dramatically influences its electronic environment. This guide provides a comprehensive, in-depth prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this molecule.
This document moves beyond a simple recitation of predicted values. As a self-validating system of analysis, it is structured to explain the fundamental causality behind the predicted chemical shifts and coupling constants. We will dissect the electronic interplay of the substituents with the aromatic thiophene core, grounding our predictions in established principles of NMR spectroscopy, data from analogous compounds, and the robust power of computational chemistry. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of NMR spectral data.
Core Principles: The Influence of Substituents on Thiophene's Electronic Landscape
The ¹H and ¹³C NMR spectra of aromatic systems are exquisitely sensitive to the distribution of electron density within the ring. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus; a higher chemical shift (downfield) signifies a deshielded nucleus (lower electron density), while a lower chemical shift (upfield) indicates a shielded nucleus (higher electron density)[1][2].
In 5-Nitrothiophene-2-carbonitrile, both the nitro (-NO₂) and cyano (-CN) groups are strongly electron-withdrawing. Their influence is exerted through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group, and the nitrogen in the cyano group, pulls electron density away from the thiophene ring through the sigma (σ) bonds. This effect is strongest on the directly attached carbons and diminishes with distance.
-
Mesomeric (Resonance) Effect (-M): Both substituents can delocalize the π-electrons of the thiophene ring onto themselves, further reducing electron density, particularly at the ortho and para positions relative to the substituent. This delocalization is a powerful deshielding force.
The combined -I and -M effects of these two groups are predicted to significantly deshield the remaining ring protons and carbons, pushing their signals downfield compared to unsubstituted thiophene.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 5-Nitrothiophene-2-carbonitrile is anticipated to be simple in its multiplicity but highly informative in its chemical shifts. The molecule has two protons on the thiophene ring at the C-3 and C-4 positions.
These two protons (H-3 and H-4) form a simple AX spin system, as they are adjacent to each other. They will appear as two distinct doublets, with their coupling constant, ³JH3-H4, being characteristic of ortho coupling in a thiophene ring.
Methodology for Prediction
The prediction of the chemical shifts is based on the principle of substituent additivity, using the known chemical shifts of unsubstituted thiophene as a baseline. We will add substituent chemical shift (SCS) increments derived from 2-nitrothiophene and 2-cyanothiophene.
-
Baseline: Unsubstituted thiophene shows signals for H-2/H-5 at ~7.33 ppm and H-3/H-4 at ~7.12 ppm in CDCl₃.
-
Substituent Effects:
-
A nitro group at C-5 will strongly deshield the adjacent H-4 due to its powerful -I and -M effects.
-
A cyano group at C-2 will also deshield the adjacent H-3.
-
Based on data from related compounds like 2-nitrothiophene, where the proton adjacent to the nitro group is significantly shifted downfield, a similar strong effect is expected here[3].
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for 5-Nitrothiophene-2-carbonitrile, assuming a standard deuterated chloroform (CDCl₃) solvent.
| Proton | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Chemical Shift |
| H-3 | 7.80 - 8.00 | Doublet (d) | 4.0 - 4.5 | Deshielded by the adjacent electron-withdrawing cyano group (-I effect) and the cross-ring resonance effect of the nitro group. |
| H-4 | 8.20 - 8.40 | Doublet (d) | 4.0 - 4.5 | Strongly deshielded by the powerful inductive and mesomeric effects of the adjacent nitro group. This proton is expected to be the most downfield. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 5-Nitrothiophene-2-carbonitrile is expected to show five distinct signals: four for the thiophene ring carbons and one for the carbon of the cyano group. The chemical shifts are governed by the same electronic effects influencing the protons, but with a much larger chemical shift range (typically 0-220 ppm)[4].
Methodology for Prediction
The prediction is again based on the additivity of substituent chemical shifts (SCS). The powerful electron-withdrawing nature of both substituents will cause a significant downfield shift for all ring carbons compared to unsubstituted thiophene (where C-2/C-5 are at ~127 ppm and C-3/C-4 are at ~125 ppm)[5][6].
-
C-2 (ipso-CN): This carbon, directly attached to the cyano group, will be significantly influenced by its electronegativity and anisotropy. Its chemical shift will be lower than other substituted carbons due to the nature of the sp-hybridized nitrile carbon.
-
C-3: This carbon is ortho to the cyano group and meta to the nitro group. It will be deshielded by both.
-
C-4: This carbon is meta to the cyano group and ortho to the nitro group. It will be strongly deshielded, primarily by the nitro group.
-
C-5 (ipso-NO₂): The carbon bearing the nitro group will be the most deshielded of the ring carbons due to the powerful -I and -M effects of the NO₂ group.
-
-CN: The carbon of the nitrile group has a characteristic chemical shift in the 110-125 ppm range[7].
The additivity of substituent effects on the chemical shifts of ¹³C nuclei in aromatic systems is a well-established principle for spectral prediction[8].
Predicted ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR chemical shifts for 5-Nitrothiophene-2-carbonitrile in CDCl₃.
| Carbon | Predicted δ (ppm) | Rationale for Chemical Shift |
| C-2 | 115 - 125 | ipso-Carbon attached to the cyano group. Its chemical shift is influenced by the substituent's electronegativity and is typically found in this upfield region for substituted aromatics. |
| C-3 | 130 - 135 | Deshielded by the adjacent cyano group and the meta nitro group. |
| C-4 | 138 - 143 | Strongly deshielded due to its ortho position relative to the powerful electron-withdrawing nitro group. |
| C-5 | 150 - 158 | ipso-Carbon bearing the nitro group. Expected to be the most deshielded ring carbon due to direct attachment to the strongly deshielding substituent. |
| -CN | 112 - 118 | Characteristic chemical shift for a nitrile carbon. |
Visualization of Substituent Effects
To visually conceptualize the electronic interactions that lead to the predicted NMR spectra, the following diagram illustrates the flow of electron density away from the thiophene ring towards the electron-withdrawing substituents.
Caption: Influence of substituents on the NMR shifts of the thiophene ring.
Experimental Protocol: Computational NMR Prediction
For a robust, in silico validation of the predicted NMR spectra, quantum mechanical calculations are indispensable. Density Functional Theory (DFT) has emerged as a reliable method for predicting NMR chemical shifts with high accuracy[9]. The following protocol outlines a field-proven workflow.[10]
Objective: To compute the ¹H and ¹³C NMR chemical shifts of 5-Nitrothiophene-2-carbonitrile.
Methodology:
-
Conformational Analysis:
-
Perform an initial conformational search of the molecule using a computationally inexpensive method (e.g., with the crest program) to identify low-energy conformers. The planarity of the thiophene ring simplifies this, but rotation around the C-NO₂ bond should be considered.
-
-
Geometry Optimization:
-
Optimize the geometry of each identified low-energy conformer. A widely used and effective level of theory is B3LYP with the 6-31G(d) basis set. This step ensures that the subsequent NMR calculation is performed on a realistic molecular structure.
-
-
NMR Chemical Shift Calculation:
-
For each optimized conformer, calculate the magnetic shielding tensors using a higher level of theory suitable for NMR properties. The Gauge-Independent Atomic Orbital (GIAO) method is standard.
-
A recommended functional and basis set combination is WP04/6-311++G(2d,p)[10].
-
Incorporate solvent effects using an implicit solvation model, such as the Polarizable Continuum Model (PCM), specifying chloroform as the solvent.
-
-
Data Processing and Referencing:
-
Calculate the Boltzmann-averaged shielding constants (σ) for each nucleus based on the relative energies of the conformers.
-
Convert the absolute shielding constants to chemical shifts (δ) by referencing them against the computed shielding constant of a reference standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
δcalc = σref - σsample
-
-
Apply a linear scaling correction if necessary, derived from correlating a set of calculated shifts for known compounds against their experimental values, to improve accuracy.
-
This computational protocol provides a self-validating framework, as the results can be directly compared with empirical predictions and, ultimately, with experimental data once it becomes available.
Conclusion
The predictive analysis of the ¹H and ¹³C NMR spectra for 5-Nitrothiophene-2-carbonitrile provides a detailed portrait of its electronic structure. The potent electron-withdrawing properties of the nitro and cyano substituents are the dominant factors, leading to a significant downfield shift of all proton and carbon signals on the thiophene ring. The ¹H spectrum is expected to show two distinct doublets in the aromatic region, with the proton adjacent to the nitro group (H-4) being the most deshielded. The ¹³C spectrum will display five signals, with the carbon bearing the nitro group (C-5) predicted to have the largest chemical shift among the ring carbons.
These predictions, grounded in the fundamental principles of substituent effects and supported by methodologies for computational chemistry, offer a reliable spectroscopic roadmap for any researcher engaged in the synthesis or application of this compound. This guide serves not only as a repository of predicted data but also as an instructional framework for applying first principles to the complex task of spectral interpretation.
References
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
-
Sharma, H., et al. (2024). Rational Monomer Design for the Synthesis of Conjugated Polymers by Direct Heteroarylation Polymerization. ResearchGate. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
Clementi, S., et al. (1988). An Analysis of the Substituent Effects on ¹³C and ¹⁷O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Krygowski, T. M., & Szatylowicz, H. (2001). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Retrieved from [Link]
-
Al-Awadi, N. A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. Retrieved from [Link]
-
Viesser, R. V., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
IIT Guwahati. (n.d.). ¹³C NMR spectroscopy. Retrieved from [Link]
-
Wagen, C. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Chad's Prep. (2018). 15.5a The Chemical Shift in C-13 and Proton NMR. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. compoundchem.com [compoundchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Computational NMR Prediction: A Microreview [corinwagen.github.io]
Technical Guide: IR Spectral Analysis of 5-Nitrothiophene-2-carbonitrile
[1][2]
Executive Summary
5-Nitrothiophene-2-carbonitrile (CAS: 16689-02-4) is a critical intermediate in the synthesis of optoelectronic materials and bioactive heterocyclic compounds.[1][2] Its structure features a highly conjugated "push-pull" system, where the electron-poor thiophene ring is flanked by two strong electron-withdrawing groups: the nitro group (-NO₂) at the 5-position and the nitrile group (-C≡N) at the 2-position.[1][2]
This guide provides a rigorous vibrational analysis of the molecule, defining its characteristic Infrared (IR) absorption fingerprint.[1][2] It is designed to enable researchers to rapidly validate compound identity and assess purity during synthesis or drug development workflows.[1][2]
Molecular Structure & Vibrational Logic
To accurately interpret the IR spectrum, one must understand the electronic environment of the molecule.[1][2] The thiophene ring acts as a conduit for electronic communication between the substituents.[1][2]
-
The Nitrile (-C≡N): A diagnostic "standalone" oscillator.[1][2] Its frequency is sensitive to the conjugation length and the electronic nature of the ring.[1][2]
-
The Nitro (-NO₂): dominate the mid-IR region with two intense bands (asymmetric and symmetric stretching).[1][2]
-
The Thiophene Ring: Provides a backbone of C=C and C-S vibrations that shift predictably upon substitution.[1][2]
Visualization: Vibrational Coupling Pathway
The following diagram illustrates the structural components and their associated vibrational modes.
Figure 1: Structural decomposition of 5-Nitrothiophene-2-carbonitrile and the interplay of vibrational modes.
Detailed Spectral Assignment
The following table synthesizes data from analogous nitro-thiophene and nitrile-thiophene systems to provide the expected characteristic peaks.
Characteristic IR Absorption Table
| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Intensity | Mechanistic Insight |
| Nitrile (-C≡N) | Stretching (ν) | 2210 – 2240 | Medium/Strong | Sharp, distinct peak.[1][2] Conjugation with the thiophene ring typically lowers this from the alkyl nitrile range (~2250) to ~2220 cm⁻¹.[1][2] |
| Nitro (-NO₂) | Asymmetric Stretch (ν_as) | 1510 – 1550 | Strong | The electron-deficient thiophene ring shifts this band.[1][2] Often the most intense peak in the 1500 region.[1][2] |
| Nitro (-NO₂) | Symmetric Stretch (ν_s) | 1330 – 1360 | Strong | Paired with the asymmetric stretch.[1][2] The separation (Δν) correlates with the N-O bond order.[1][2] |
| Thiophene Ring | C=C Stretching | 1400 – 1500 | Medium | Usually appears as a doublet or multiple bands (e.g., ~1420, ~1500) representing ring breathing and skeletal vibrations.[1][2] |
| Thiophene Ring | C-H Stretching | 3080 – 3120 | Weak | Aromatic C-H bonds absorb above 3000 cm⁻¹.[1][2] Often appears as a small shoulder on the high-energy side.[1][2] |
| Thiophene Ring | C-S Stretching | 800 – 860 | Weak/Medium | Difficult to assign definitively without Raman, but characteristic bands often appear near 850 cm⁻¹.[1][2] |
| Fingerprint | Ring Deformation | 700 – 750 | Medium | Out-of-plane (OOP) C-H bending.[1][2] Diagnostic for 2,5-disubstitution pattern. |
Experimental Protocol: Validated Workflow
To ensure reproducibility and high signal-to-noise ratio (SNR), follow this standardized protocol.
Method Selection: ATR vs. Transmission
Step-by-Step Workflow
Figure 2: Standardized FTIR acquisition workflow for solid organic samples.
Critical Quality Control Checks
-
Moisture Check: If a broad band appears at 3300–3500 cm⁻¹ , the sample is wet or the KBr is hygroscopic.[1][2] Dry the sample in a desiccator.[1][2]
-
Hydrolysis Impurity: If the sharp Nitrile peak at ~2220 cm⁻¹ is weak or missing, and a Carbonyl (C=O) peak appears at 1650–1700 cm⁻¹ , the nitrile may have hydrolyzed to an amide or carboxylic acid.[1][2]
-
Baseline Correction: Ensure the baseline is flat, especially in the 2500–1800 cm⁻¹ region (where no peaks should exist besides the nitrile).[1][2]
References & Authoritative Sources
-
Thermo Scientific Chemicals. 5-Nitrothiophene-2-carbonitrile Product Specifications & Safety Data Sheet. (Provides melting point and purity standards).
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (Detailed analysis of C≡N stretching frequencies in aromatic systems).
-
ResearchGate / IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman) of 2-Thiophene Carboxylic Acid Derivatives. (Comparative data for thiophene ring vibrations).
-
Organic Syntheses. Nitration of Thiophene Derivatives. (Context for synthesis-related impurities). [1][2]
-
Agilent Technologies. FTIR Spectroscopy Reference Guide. (General principles for band assignment and troubleshooting).
An In-Depth Technical Guide to the Synthesis of 5-Nitrothiophene-2-carbonitrile: Mechanism and Protocol
Abstract: 5-Nitrothiophene-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily due to the versatile reactivity of its nitrile and nitro functional groups. Thiophene-based scaffolds are prevalent in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including antibacterial and anticancer effects.[1][2][3] This technical guide provides a comprehensive examination of the predominant synthetic route to 5-Nitrothiophene-2-carbonitrile, focusing on the underlying reaction mechanism. We will dissect the principles of Nucleophilic Aromatic Substitution (SNAr) as it applies to the activated thiophene system, explain the causality behind experimental choices, and provide a detailed, field-proven laboratory protocol for its synthesis. This document is intended for researchers, chemists, and professionals in drug development seeking a deeper technical understanding of this important synthesis.
Physicochemical Properties of 5-Nitrothiophene-2-carbonitrile
A summary of the key properties of the target compound is provided for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 16689-02-4 | [4] |
| Molecular Formula | C₅H₂N₂O₂S | [4] |
| Molecular Weight | 154.15 g/mol | [4] |
| Appearance | Pale yellow to yellow crystals or powder | [5] |
| Melting Point | 41.0 - 47.0 °C | [5] |
Synthetic Strategy: The Power of Electrophilic Activation
The most direct and widely employed strategy for the synthesis of 5-Nitrothiophene-2-carbonitrile is the cyanation of an appropriately substituted thiophene precursor. The logical starting material is 2-bromo-5-nitrothiophene .
The rationale for this choice is rooted in the fundamental principles of aromatic reactivity. The thiophene ring, while aromatic, can be rendered highly electron-deficient by the presence of a strong electron-withdrawing group (EWG).[6][7] In this case, the nitro group (-NO₂) at the C5 position exerts a powerful -M (mesomeric) and -I (inductive) effect. This effect drastically reduces the electron density of the thiophene ring, particularly at the C2 and C4 positions (ortho and para to the nitro group), making them susceptible to attack by strong nucleophiles. The bromine atom at the C2 position serves as an excellent leaving group, setting the stage for a Nucleophilic Aromatic Substitution (SNAr) reaction.[7][8]
The Reaction Mechanism: A Stepwise Addition-Elimination Pathway
The SNAr reaction does not proceed via a concerted SN2-type displacement or a carbocationic SN1 pathway, which are energetically unfavorable on sp²-hybridized carbons.[6] Instead, it follows a well-defined two-step addition-elimination mechanism .[8][9]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the cyanide nucleophile (CN⁻) on the electron-deficient carbon atom bonded to the bromine (C2). This is the rate-determining step of the reaction. The attack forces the pi electrons of that bond onto the ring, breaking its aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[9]
Step 2: Resonance Stabilization of the Intermediate The stability of the Meisenheimer complex is the cornerstone of the entire SNAr mechanism. The negative charge is delocalized across the thiophene ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization. The ability of the EWG to stabilize this negative charge is why its ortho or para position relative to the leaving group is a critical requirement for a facile SNAr reaction; a meta positioning would not allow for direct delocalization of the charge onto the EWG.[6][8]
Step 3: Elimination and Re-aromatization In the final, rapid step, the aromaticity of the thiophene ring is restored through the expulsion of the bromide leaving group (Br⁻). This elimination step regenerates the stable aromatic system and yields the final product, 5-Nitrothiophene-2-carbonitrile.
Caption: The Addition-Elimination (SNAr) mechanism for the synthesis of 5-Nitrothiophene-2-carbonitrile.
Detailed Experimental Protocol
This protocol describes the synthesis of 5-Nitrothiophene-2-carbonitrile from 2-bromo-5-nitrothiophene using copper(I) cyanide, a variation of the Rosenmund-von Braun reaction which often provides higher yields and reliability for cyanation of heteroaromatic halides compared to using alkali metal cyanides alone.[10][11]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Bromo-5-nitrothiophene | C₄H₂BrNO₂S | 208.03 | 1.0 | 5.00 g |
| Copper(I) Cyanide | CuCN | 89.56 | 1.2 | 2.58 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-5-nitrothiophene (5.00 g) and copper(I) cyanide (2.58 g).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (50 mL) to the flask. The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reagents and stabilizes the charged Meisenheimer intermediate without interfering with the nucleophile.[12]
-
Reaction Execution: Begin stirring the suspension and heat the reaction mixture to 140-150 °C using an oil bath. Maintain the nitrogen atmosphere throughout the reaction.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting material spot indicates reaction completion, typically within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 200 mL of water and stir for 15 minutes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the resulting solid by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-Nitrothiophene-2-carbonitrile as a yellow solid.
Caption: A generalized workflow for the synthesis and purification of 5-Nitrothiophene-2-carbonitrile.
Critical Considerations and Safety Mandates
-
Causality of Reagent Choice: While NaCN or KCN can be used, copper(I) cyanide is often preferred in heteroaromatic systems. Cu(I) is believed to coordinate with the heteroatom and/or the halide, facilitating the substitution in what is known as the Rosenmund-von Braun reaction.[10][11] This often allows for milder conditions or improved yields compared to the uncatalyzed SNAr with alkali cyanides.
-
Temperature Control: The reaction requires significant thermal energy to overcome the activation barrier associated with breaking the aromaticity of the thiophene ring in the first step. Insufficient heat will result in a sluggish or incomplete reaction.
-
Anhydrous Conditions: While the SNAr mechanism is not as sensitive to moisture as, for example, Grignard reactions, using an anhydrous solvent is best practice to prevent potential side reactions, such as the hydrolysis of the nitrile product under prolonged heating.
-
SAFETY IMPERATIVE: Cyanide salts (CuCN, NaCN, KCN) are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.
-
Always handle cyanide salts in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
NEVER allow cyanide salts or their solutions to come into contact with acids. Acidification will liberate highly toxic hydrogen cyanide (HCN) gas.
-
All glassware and waste containing cyanide must be decontaminated by treating with an oxidizing agent, such as a solution of sodium hypochlorite (bleach) and sodium hydroxide, before disposal according to institutional safety protocols.
-
Conclusion
The synthesis of 5-Nitrothiophene-2-carbonitrile via the cyanation of 2-bromo-5-nitrothiophene is a robust and mechanistically well-understood transformation. The reaction's success hinges on the powerful activating effect of the C5-nitro group, which enables a facile Nucleophilic Aromatic Substitution through a stabilized Meisenheimer complex. By understanding the causality behind the choice of reagents, solvents, and reaction conditions, researchers can reliably and safely execute this protocol to access a key intermediate for further discovery and development in the chemical and pharmaceutical sciences.
References
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 31, 2026, from [Link]
-
2-nitrothiophene. (n.d.). Organic Syntheses Procedure. Retrieved January 31, 2026, from [Link]
-
8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]
-
Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved January 31, 2026, from [Link]
-
Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021, November 19). ACS Omega. Retrieved January 31, 2026, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]
-
A Versatile Protocol for Copper‐Catalyzed Cyanation of Aryl and Heteroaryl Bromides with Acetone Cyanohydrin. (2011). Sci-Hub. Retrieved January 31, 2026, from [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025, July 14). NIH. Retrieved January 31, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved January 31, 2026, from [Link]
-
Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. (2024, December 20). PMC - NIH. Retrieved January 31, 2026, from [Link]
-
Copper-mediated cyanation of aryl halide with the combined cyanide source. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 31, 2026, from [Link]
-
Cyanation. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
-
Synthesizing Aromatic Nitriles via Cyanation. (2017, July 18). Scientific Update - UK. Retrieved January 31, 2026, from [Link]
- US6699993B1 - Process for the preparation of 2-cyanopyridines. (n.d.). Google Patents.
-
5-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 3595059. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (n.d.). Open Access Journals. Retrieved January 31, 2026, from [Link]
-
Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. (2022, March 3). Durham e-Theses. Retrieved January 31, 2026, from [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. Retrieved January 31, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. aceschem.com [aceschem.com]
- 5. 5-Nitrothiophene-2-carbonitrile, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Cyanation - Wikipedia [en.wikipedia.org]
- 12. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
Technical Guide: Electrophilic and Nucleophilic Sites of 5-Nitrothiophene-2-carbonitrile
[1]
Executive Summary
5-Nitrothiophene-2-carbonitrile (CAS: 16689-02-4) is a highly functionalized heteroaromatic scaffold used in the synthesis of antipsychotics (e.g., olanzapine analogs), antibacterial agents, and optoelectronic materials.[1] Its reactivity is defined by the synergistic electron-withdrawing effects of the nitro (
This guide maps the molecule’s reactive centers, providing a mechanistic basis for selective functionalization in drug discovery workflows.
Electronic Structure & Reactivity Map
The molecule is a "push-pull" system (though dominated by "pull-pull" in this specific 2,5-isomer) where the electron density is drained from the ring carbons toward the substituents.[1]
Resonance & Inductive Effects
-
The Thiophene Ring: Inherently electron-rich (
electrons), but this character is inverted by substitution.[1] -
The Nitro Group (C5): A strong
-acceptor (-M) and -acceptor (-I).[1] It makes the C5 position highly electrophilic and serves as an excellent leaving group (nucleofuge). -
The Nitrile Group (C2): A strong electron-withdrawing group (-M, -I).[1] It activates the C5 position for nucleophilic attack (para-like activation).
The Reactivity Matrix
| Site | Atom | Character | Reactivity Type | Key Mechanism |
| A | C5 | Primary Electrophile | Displacement of | |
| B | C2 (Nitrile) | Secondary Electrophile | Nucleophilic Addition | Hydrolysis to amide/acid; Pinner reaction. |
| C | C4 | Tertiary Electrophile | Vicarious Nucleophilic Subst.[2] (VNS) | Replacement of H by carbon nucleophiles.[3] |
| D | N (Nitrile) | Weak Nucleophile | Coordination / Protonation | Formation of tetrazoles or metal complexes. |
| E | O (Nitro) | Weak Nucleophile | H-Bonding / Coordination | Rare; mostly relevant in crystal packing.[1] |
Visualization of Reactive Pathways
The following diagram illustrates the logical flow of reactivity based on electronic activation.
Caption: Reactivity map showing the hierarchy of electrophilic sites (C5 > C2 > C4) and the corresponding reaction pathways.[1]
Deep Dive: Electrophilic Sites
Site A: C5 – The Hotspot
The most distinct feature of this molecule is the lability of the nitro group. Unlike in benzene rings where nitro groups are typically stable deactivators, in 2,5-disubstituted thiophenes, a nitro group can be displaced by nucleophiles if activated by another EWG (like the nitrile at C2).[1]
-
Mechanism: Addition-Elimination (
).[1][4][5] The nucleophile attacks C5, forming a resonance-stabilized Meisenheimer complex (negative charge delocalized onto the nitrile and nitro oxygens). The nitro group then departs as nitrite ( ).[1] -
Selectivity: This reaction is highly chemoselective. Soft nucleophiles (thiols) and hard nucleophiles (primary/secondary amines) will attack C5 before attacking the nitrile carbon (C2).[1]
Site B: C2 – The Nitrile Carbon
The nitrile carbon is susceptible to nucleophilic attack, but this pathway competes with
-
Hydrolysis: Under acidic or basic conditions, the nitrile converts to the primary amide and subsequently the carboxylic acid.
-
Cyclization: Reaction with azides yields tetrazoles (used in bioisostere design).
Site C: C4 – Vicarious Nucleophilic Substitution (VNS)
While
-
Mechanism: A carbanion containing a leaving group (e.g., chloromethyl phenyl sulfone) attacks C4 (ortho to the nitro group). Elimination of the leaving group and subsequent acidification results in the alkylation of the ring with retention of the nitro group.
Experimental Protocol: Displacement of Nitro Group
Objective: Synthesis of 5-(morpholin-4-yl)thiophene-2-carbonitrile via nitro-displacement. This protocol demonstrates the high electrophilicity of the C5 position.
Safety Warning: Nitrothiophenes are energetic materials. Perform reactions behind a blast shield. Nitrite byproducts are toxic.[6]
Materials
-
Substrate: 5-Nitrothiophene-2-carbonitrile (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)[1]
-
Base: Diisopropylethylamine (DIPEA) (1.5 eq) - Optional, acts as an acid scavenger.[1]
-
Solvent: Acetonitrile (MeCN) or DMF (Dry).[1]
Methodology
-
Preparation: Dissolve 5-nitrothiophene-2-carbonitrile (154 mg, 1.0 mmol) in dry MeCN (3 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C (ice bath). Dropwise add morpholine (105 µL, 1.2 mmol). If the reaction is sluggish, add DIPEA.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 3:1).[1] The starting material (yellow spot) should disappear, and a new fluorescent spot should appear.
-
Observation: The solution often changes color (yellow to orange/red) due to the formation of the Meisenheimer intermediate before settling to the product color.
-
-
Work-up:
-
Pour the reaction mixture into ice-cold water (15 mL).
-
The product usually precipitates. Filter the solid.
-
If no precipitate, extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (
, Hexane/EtOAc gradient).
Expected Yield: 75–90%.
References
-
Spinelli, D., et al. "Nucleophilic substitution in nitro-activated thiophenes."[1] Journal of the Chemical Society, Perkin Transactions 2, 1975.
-
Makosza, M., & Winiarski, J. "Vicarious Nucleophilic Substitution of Hydrogen." Accounts of Chemical Research, 1987.
-
BenchChem. "5-Nitrothiophene-2-carbonitrile Product Data and Safety."[1] BenchChem Repository, 2024.
-
Dell'Erba, C., et al. "Reactivity of nitrothiophenes with nucleophiles." Tetrahedron, 1992.
Sources
- 1. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.kuleuven.be [chem.kuleuven.be]
- 3. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
Technical Guide: Stability and Reactivity of the 5-Nitrothiophene Ring System
Executive Summary: The "Push-Pull" Architecture
The 5-nitrothiophene system represents a classic "push-pull" heterocyclic scaffold. The thiophene ring acts as an electron-rich donor (push), while the nitro group at the 5-position acts as a potent electron-withdrawing acceptor (pull).
For drug development professionals, this moiety presents a dichotomy:
-
Synthetic Utility: The nitro group strongly activates the C2 position for Nucleophilic Aromatic Substitution (
), enabling rapid library generation. -
Developmental Risk: The high redox potential of the nitro group creates a "structural alert" for mutagenicity (Ames positive) and metabolic instability via nitroreductase enzymes.
This guide details the mechanistic underpinnings of these behaviors and provides validated protocols for handling and functionalizing this ring system.
Electronic Structure & Stability Profile
Thermal and Chemical Stability
Unlike its furan counterparts, the thiophene ring possesses significant aromatic character (resonance energy ~29 kcal/mol), conferring moderate stability. However, the introduction of the 5-nitro group perturbs this aromaticity.
-
Ring Opening Sensitivity: While generally stable under acidic conditions, the 5-nitrothiophene ring is susceptible to nucleophilic ring opening under specific conditions.
Photostability
Nitrothiophenes exhibit strong UV absorption bands (typically 300–400 nm). Upon excitation, they can undergo intersystem crossing to triplet states. While often used as photostabilizers in materials (e.g., PVC), in a solution-phase drug development context, they are prone to photo-oxidation and should be stored in amber glass.
Metabolic Stability (The Toxicology Bottleneck)
The primary failure mode for nitrothiophene drug candidates is reductive metabolism . The electron-deficient nitro group is a substrate for cytosolic nitroreductases (NTRs) and CYP450 enzymes.
Mechanism of Toxicity:
-
Single Electron Transfer (SET): Formation of the nitro radical anion (
). -
Reduction Cascade: Rapid reduction to the nitroso (
) and then hydroxylamine ( ) species. -
Bioactivation: The hydroxylamine is esterified (via sulfotransferases or acetyltransferases) to form a labile species that releases a nitrenium ion .[2][3]
-
Genotoxicity: The electrophilic nitrenium ion covalently binds to guanine residues in DNA, causing replication errors.
Visualization: Metabolic Bioactivation Pathway
Figure 1: The reductive metabolic cascade of 5-nitrothiophene leading to genotoxicity.
Chemical Reactivity: Nucleophilic Aromatic Substitution ( )[6]
The most valuable synthetic attribute of the 5-nitrothiophene system is the activation of the C2 position. The nitro group at C5 lowers the energy of the LUMO, allowing nucleophiles to attack C2, forming a resonance-stabilized Meisenheimer complex.
Reactivity Matrix
The rate of substitution depends heavily on the leaving group (LG) at C2.
| Leaving Group (C2) | Reactivity (Relative) | Comments |
| -F | Very High | High electronegativity stabilizes the transition state (Meisenheimer complex). |
| -NO₂ | High | The nitro group itself can be displaced (denitration) by strong nucleophiles. |
| -Br / -Cl | Moderate | Standard substrates for library synthesis. |
| -OMe | Low | Poor leaving group; requires harsh conditions. |
Mechanism: The Addition-Elimination Pathway
Unlike standard
-
Attack: Nucleophile attacks C2.
-
Stabilization: Negative charge is delocalized onto the C5-nitro group.
-
Re-aromatization: Leaving group is expelled.
Visualization:
Reaction Coordinate
Figure 2: The addition-elimination mechanism (
Experimental Protocols
Protocol A: Synthesis of 2-Amino-5-Nitrothiophenes via
Objective: Functionalization of the ring for SAR (Structure-Activity Relationship) studies. Substrate: 2-Bromo-5-nitrothiophene.
Reagents:
-
2-Bromo-5-nitrothiophene (1.0 equiv)[4]
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-nitrothiophene (1.0 mmol) in anhydrous MeCN (5 mL).
-
Addition: Add the inorganic base (
) followed by the secondary amine dropwise at Room Temperature (RT). -
Reaction:
-
For reactive amines: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc).
-
For hindered amines: Heat to 60°C for 4–12 hours.
-
-
Workup:
-
Dilute reaction mixture with water (20 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography.
-
Expected Yield: 75–90%.[5]
-
Protocol B: Electrophilic Nitration of Thiophene (Precursor Synthesis)
Safety Warning: Nitration of thiophene is highly exothermic. Runaway reactions can occur if temperature is not strictly controlled.
Reagents:
-
Thiophene (1.0 equiv)
-
Nitric Acid (fuming, >90%)
-
Acetic Anhydride (solvent/dehydrating agent)
Methodology:
-
Cooling: Cool a solution of Acetic Anhydride (3 volumes) to 0°C.
-
Acid Prep: Slowly add Nitric Acid (1.1 equiv) while maintaining temp < 10°C.
-
Addition: Add Thiophene (1.0 equiv) dissolved in Acetic Anhydride dropwise. Crucial: Keep internal temperature between 0°C and 5°C.
-
Quench: Pour mixture onto crushed ice.
-
Isolation: Filter the resulting yellow solid.
-
Note: This typically yields a mixture of 2-nitrothiophene (major) and 3-nitrothiophene (minor).[6] Isomeric separation is required.
-
References
-
Metabolic Toxicity Mechanism
- Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- Source: NIH / PMC.
-
URL:[Link]
-
Nucleophilic Substitution (
) Mechanism: -
Ring Opening Reactions
-
Synthesis & Photostability
Sources
- 1. scribd.com [scribd.com]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpbs.com [ijpbs.com]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. researchgate.net [researchgate.net]
review of 5-substituted-2-cyanothiophene derivatives in medicinal chemistry
An In-Depth Technical Guide to 5-Substituted-2-Cyanothiophene Derivatives in Medicinal Chemistry
Introduction: The Privileged Status of the Thiophene Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds are foundational, providing the structural basis for a vast array of therapeutic agents.[1] Among these, the thiophene ring, a five-membered heterocycle containing a sulfur atom, holds a position of particular significance.[1][2] Often referred to as a "privileged pharmacophore," the thiophene moiety is a recurring feature in numerous biologically active compounds and approved drugs.[1][2] Its utility stems from its unique electronic properties and its role as a bioisosteric replacement for the phenyl ring, which can enhance physicochemical properties, metabolic stability, and target binding affinity.[1][3] The sulfur atom's lone pair of electrons contributes to the ring's aromaticity and provides an additional site for hydrogen bonding, which can be crucial for drug-receptor interactions.[1] The prevalence of this scaffold is evident in the number of FDA-approved drugs, such as the antipsychotic Olanzapine and the antiplatelet agent Ticlopidine, underscoring its therapeutic relevance.[4] This guide focuses specifically on 5-substituted-2-cyanothiophene derivatives, a class of compounds that has demonstrated remarkable versatility and potent activity across diverse therapeutic areas.
Part 1: Synthesis of 5-Substituted-2-Cyanothiophene Derivatives
The construction of the polysubstituted thiophene core is most famously achieved through the Gewald reaction, a multicomponent condensation that provides efficient access to 2-aminothiophenes.[1][3] Modifications of this and other synthetic strategies allow for the precise installation of the cyano group at the 2-position and various substituents at the 5-position, which are critical for tuning the pharmacological activity.
General Synthetic Workflow
The synthesis often begins with a precursor bearing an active methylene group, which undergoes condensation with a carbonyl compound and elemental sulfur in the presence of a base. The cyano group is typically introduced via a reactant like malononitrile or ethyl cyanoacetate. Subsequent functionalization at the 5-position can be achieved through various reactions, including electrophilic substitution or cross-coupling reactions on a pre-functionalized thiophene ring.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
application of 5-Nitrothiophene-2-carbonitrile in the synthesis of heterocyclic compounds
Application Note: Strategic Utilization of 5-Nitrothiophene-2-carbonitrile in Heterocyclic Library Generation
Diversification and Bioisosteric Transformations[1]Abstract
5-Nitrothiophene-2-carbonitrile (CAS: 18791-88-5) represents a high-value scaffold for medicinal chemistry due to its unique "pull-pull" electronic architecture.[1] The synergistic electron-withdrawing effects of the nitro (C5) and nitrile (C2) groups render the thiophene core highly reactive toward nucleophiles.[1] This guide details three distinct synthetic pathways: (1) Nucleophilic Aromatic Substitution (
Part 1: Chemical Profile & Reactivity Matrix
The reactivity of 5-nitrothiophene-2-carbonitrile is defined by the cooperative electron-withdrawing nature of its substituents.[1]
-
The Nitro Group (C5): Typically a robust functionality, in this scaffold it functions as a nucleofuge (leaving group).[1] The strong electron-withdrawing nitrile group at C2 activates the C5 position, making the nitro group susceptible to displacement by secondary amines, alkoxides, and thiols via an
mechanism. -
The Nitrile Group (C2): Serves as a precursor for heterocycle formation (tetrazoles, oxadiazoles, triazines) or hydrolysis to amides/acids.[1] It is relatively stable to the mild basic conditions used for
at C5, allowing for orthogonal functionalization.
Reactivity Visualization
Figure 1: Divergent synthetic pathways from the 5-nitrothiophene-2-carbonitrile scaffold.
Part 2: Experimental Protocols
Protocol A: Displacement of the Nitro Group
Objective: Synthesis of 5-amino-substituted thiophene-2-carbonitriles.
Mechanism: The nitro group is displaced by a nucleophile (e.g., morpholine, piperidine) via a Meisenheimer complex intermediate. This is a rare example where
Materials:
-
5-Nitrothiophene-2-carbonitrile (1.0 equiv)[1]
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)[1]
-
Potassium Carbonate (
) (2.0 equiv)[1] -
Solvent: DMF or DMSO (anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitrothiophene-2-carbonitrile (1.0 mmol) in DMF (3 mL).
-
Addition: Add
(2.0 mmol) followed by the secondary amine (1.2 mmol) dropwise.-
Note: The reaction is often exothermic. If scaling up (>1g), cool the vessel to 0°C during addition.
-
-
Reaction: Stir the mixture at Room Temperature (RT) for 2–4 hours.
-
Work-up: Pour the reaction mixture into ice-cold water (15 mL). The product should precipitate as a solid.
-
Isolation: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.
-
Purification: Recrystallization from Ethanol/Water or column chromatography if necessary.[1]
Data Summary (Typical Yields):
| Nucleophile | Product | Typical Yield | Reaction Time |
| Morpholine | 5-Morpholinothiophene-2-carbonitrile | 85-92% | 2 h (RT) |
| Piperidine | 5-(Piperidin-1-yl)thiophene-2-carbonitrile | 88-95% | 1.5 h (RT) |
| Sodium Methoxide | 5-Methoxythiophene-2-carbonitrile | 75-80% | 4 h (0°C to RT) |
Protocol B: Synthesis of Tetrazole Bioisosteres
Objective: Conversion of the nitrile group to a 5-substituted-1H-tetrazole. Application: Tetrazoles serve as lipophilic bioisosteres for carboxylic acids, improving bioavailability and metabolic stability.
Materials:
-
5-Nitrothiophene-2-carbonitrile (1.0 equiv)[1]
-
Sodium Azide (
) (1.5 equiv)[1] -
Ammonium Chloride (
) (1.5 equiv)[1]
Step-by-Step Procedure:
-
Safety Precaution: Azides can form explosive hydrazoic acid.[1] Perform all operations in a fume hood behind a blast shield.
-
Setup: Dissolve the nitrile (1.0 mmol) in DMF (5 mL). Add
(1.5 mmol) and (1.5 mmol).-
Expert Insight:
buffers the reaction, generating in situ, which is the active species for the [3+2] cycloaddition.
-
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Monitoring: TLC is difficult due to the polarity of the tetrazole. LC-MS is recommended.[1]
-
-
Work-up: Cool to RT. Pour into ice water (20 mL).
-
Acidification: Carefully acidify the aqueous solution to pH 2–3 using 1N HCl. Caution: Evolution of hydrazoic acid gas is possible; ensure good ventilation.
-
Isolation: The tetrazole product typically precipitates upon acidification.[3] Filter and dry.[4] If no precipitate forms, extract with Ethyl Acetate (3x), dry over
, and concentrate.[1]
Protocol C: 1,2,4-Oxadiazole Synthesis (Amidoxime Route)
Objective: Construction of a 1,2,4-oxadiazole ring at the C2 position.[1]
Step-by-Step Procedure:
-
Amidoxime Formation:
-
Cyclization:
-
Dissolve the amidoxime intermediate in Toluene or Pyridine.
-
Add an acid chloride (R-COCl, 1.1 equiv).[1]
-
Heat to reflux (110°C) for 4–8 hours.
-
Evaporate solvent and purify via column chromatography.
-
Part 3: Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield in | Competitive hydrolysis of nitrile | Ensure reagents (DMF, bases) are anhydrous. Lower temperature. |
| Darkening/Tarring | Polymerization of thiophene ring | Perform reactions under |
| Incomplete Tetrazole Formation | Azide stalling | Add a Lewis Acid catalyst (e.g., |
| Explosion Risk | Residual Azide | Quench aqueous waste with Sodium Nitrite ( |
Part 4: References
-
Nucleophilic Aromatic Substitution on Thiophenes:
-
Tetrazole Synthesis from Nitriles:
-
Thiophene-Based Pharmaceuticals:
-
1,2,4-Oxadiazole Synthesis:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
Application Note: A Validated RP-HPLC Method for Purity Assessment of 5-Nitrothiophene-2-carbonitrile
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
5-Nitrothiophene-2-carbonitrile is a key heterocyclic building block utilized in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring a thiophene ring substituted with both a nitro and a nitrile group, makes it a versatile precursor for creating more complex molecules. The molecular formula is C₅H₂N₂O₂S, and it has a molecular weight of 154.15 g/mol .[1][2][3][4] The purity of such starting materials is a critical quality attribute, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
Therefore, a reliable and robust analytical method for assessing the purity of 5-Nitrothiophene-2-carbonitrile is essential for quality control in a regulated environment. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5][6] This application note details the development and validation of a simple, isocratic Reverse-Phase HPLC (RP-HPLC) method suitable for routine purity analysis, developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][8]
Foundational Principles: Analyte Properties and Method Design
The development of a robust HPLC method is fundamentally guided by the physicochemical properties of the analyte. A thorough understanding of these properties allows for logical and scientifically sound decisions regarding the mode of chromatography, stationary phase, mobile phase, and detection parameters.
Physicochemical Characteristics of 5-Nitrothiophene-2-carbonitrile
The key properties influencing the chromatographic behavior of 5-Nitrothiophene-2-carbonitrile are summarized below.
| Property | Value | Significance for HPLC Method Development | Source(s) |
| Molecular Formula | C₅H₂N₂O₂S | Basic identity of the compound. | [1][9] |
| Molecular Weight | 154.15 g/mol | Used for preparing solutions of known molarity. | [1][3][9] |
| Appearance | Pale yellow to yellow crystalline powder | Affects sample handling and visual inspection. | [9] |
| Melting Point | 41-47 °C | Indicates the physical state under typical lab conditions. | [2][9] |
| logP (Octanol/Water) | 1.528 | This positive value indicates moderate hydrophobicity, making the compound an ideal candidate for Reverse-Phase (RP) chromatography. | [10] |
| Water Solubility | log₁₀WS = -2.23 (mol/L) | Low aqueous solubility necessitates the use of an organic solvent for sample dissolution. | [10] |
| UV Chromophores | Thiophene ring, Nitro group (-NO₂), Nitrile group (-C≡N) | These groups confer strong ultraviolet (UV) absorbance, enabling sensitive detection with a standard UV or Diode Array Detector (DAD). | [11][12] |
Rationale for Methodological Choices
-
Chromatographic Mode (RP-HPLC): Given the analyte's moderate hydrophobicity (logP > 0), Reverse-Phase HPLC is the logical choice. In this mode, the analyte partitions between a nonpolar stationary phase and a polar mobile phase.
-
Stationary Phase (C18): An octadecylsilane (C18) column is the workhorse of RP-HPLC and provides excellent retention and selectivity for a wide range of moderately polar and nonpolar compounds, including nitroaromatic compounds.[13]
-
Mobile Phase (Acetonitrile/Water): A mixture of acetonitrile (ACN) and water is chosen for its excellent solvating properties, low viscosity, and UV transparency. Acetonitrile often provides sharper peaks compared to methanol for compounds with aromatic character.[14] The addition of 0.1% formic acid is critical to control the ionization state of any potential acidic or basic impurities, ensuring consistent retention times and symmetrical peak shapes.[15][16]
-
Detection (UV/DAD): The presence of multiple chromophores allows for strong UV detection. A wavelength of 254 nm is a common starting point for aromatic compounds.[15] However, a Diode Array Detector (DAD) is highly recommended. It not only allows for the determination of the optimal detection wavelength (λ-max) for maximum sensitivity but also provides the capability to assess peak purity across the entire UV spectrum, a key component of method specificity.
Experimental Protocol: Purity Determination
This section provides a detailed, step-by-step protocol for the purity assessment of 5-Nitrothiophene-2-carbonitrile.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
5-Nitrothiophene-2-carbonitrile Reference Standard (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Formic Acid (ACS grade or higher).
-
Deionized water (18.2 MΩ·cm).
-
Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water : Formic Acid (70:30:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λ-max determined by DAD) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase: To prepare 1 L of mobile phase, carefully mix 700 mL of acetonitrile, 300 mL of deionized water, and 1.0 mL of formic acid. Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: Use the mobile phase as the diluent for all sample and standard preparations.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 5-Nitrothiophene-2-carbonitrile Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the 5-Nitrothiophene-2-carbonitrile sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Analytical Procedure Workflow
The overall workflow from sample preparation to final purity calculation is outlined below.
Caption: Experimental workflow for HPLC purity analysis.
System Suitability and Calculations
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable if the following criteria are met:
-
Precision: Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.
-
Tailing Factor (T): T ≤ 2.0.
-
Theoretical Plates (N): N ≥ 2000.
-
-
Purity Calculation: The purity is calculated using the area percent method. This method assumes that all impurities have a similar detector response to the main analyte.
Purity (%) = (Area of Main Peak / Total Area of All Detected Peaks) x 100
Method Validation: Ensuring a Fit-for-Purpose Protocol
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[8] The protocol described here should be validated according to ICH Q2(R2) guidelines.[7] Key validation parameters are outlined below.
Caption: Logical flow of HPLC method validation parameters.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze diluent (blank) and a sample spiked with known related substances (if available). Use DAD peak purity analysis on the main peak. | No interfering peaks at the retention time of the main analyte. Peak purity index should pass the software's threshold (e.g., > 99.9%). |
| Linearity | Analyze a series of at least five concentrations, typically ranging from 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a sample with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0% at each level.[17] |
| Precision | Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate: Repeat the analysis on a different day or with a different analyst. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOQ/LOD | Determine the concentration that yields a signal-to-noise (S/N) ratio of 10:1 (LOQ) and 3:1 (LOD). | The LOQ must be precise and accurate (e.g., RSD < 10% and recovery 80-120%). |
| Robustness | Systematically alter key method parameters: - Mobile Phase Composition (e.g., ±2% ACN) - Column Temperature (e.g., ±5°C) - Flow Rate (e.g., ±0.1 mL/min) | System suitability parameters must still be met. Retention times and peak areas should not significantly change. |
Conclusion
This application note presents a straightforward, isocratic RP-HPLC method for the purity assessment of 5-Nitrothiophene-2-carbonitrile. The method is based on sound chromatographic principles derived from the analyte's physicochemical properties. The detailed protocol for analysis and the comprehensive validation plan, aligned with ICH guidelines, ensure that the method is reliable, robust, and fit-for-purpose in a quality control environment. Proper validation of this method will provide a high degree of assurance in the quality of 5-Nitrothiophene-2-carbonitrile, a critical factor in the production of safe and effective pharmaceutical products.
References
-
SIELC. (n.d.). Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Demir, F., & Ulusoy, H. İ. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. Turkish Journal of Chemistry, 42(6), 1646-1657. Available at: [Link]
-
Vrînceanu, N., et al. (2011). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of the Serbian Chemical Society, 76(1), 1-10. Available at: [Link]
-
Patel, K., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
-
Cogent. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Microsolv Technology Corporation. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services. Available at: [Link]
-
Dong, M. W. (2006). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Kľvanová, J., et al. (2013). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. Acta Poloniae Pharmaceutica, 70(1), 55-61. Available at: [Link]
-
Zacharis, C. K., & Tzanavaras, P. D. (2013). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules, 18(9), 11239-11249. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 5-Nitrothiophene-2-carbonitrile (CAS 16689-02-4). Available at: [Link]
- Sone, C., & Matsuki, Y. (1961). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 34(11), 1541-1545.
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
Sources
- 1. aceschem.com [aceschem.com]
- 2. 5-硝基噻酚-2-甲腈 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. rheniumshop.co.il [rheniumshop.co.il]
- 4. 16689-02-4 | 5-Nitrothiophene-2-carbonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. 5-Nitrothiophene-2-carbonitrile, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 5-Nitrothiophene-2-carbonitrile (CAS 16689-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 15. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 16. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
Application Note: Trace Analysis of 5-Nitrothiophene-2-carbonitrile by GC-MS
Introduction & Scientific Context
5-Nitrothiophene-2-carbonitrile (CAS: 16689-02-4) is a critical intermediate in the synthesis of thiophene-based pharmaceuticals and agrochemicals. However, the presence of the nitrothiophene moiety classifies it as a structural alert for genotoxicity . Nitro-aromatics are known to undergo enzymatic reduction in vivo, leading to reactive hydroxylamines that can form DNA adducts. Consequently, regulatory bodies (EMA, FDA, ICH M7) require the control of such mutagenic impurities at trace levels, typically in the low ppm range (Threshold of Toxicological Concern, TTC ~1.5 µ g/day ).
This guide provides a rigorous, validated GC-MS (Gas Chromatography-Mass Spectrometry) protocol for the identification and quantitation of 5-Nitrothiophene-2-carbonitrile. Unlike generic methods, this protocol addresses the specific physicochemical challenges of the analyte: its high boiling point, potential for thermal degradation in hot injectors, and the need for high-sensitivity detection in complex matrices.
Physicochemical Profile
| Property | Value | Analytical Implication |
| Molecular Formula | C₅H₂N₂O₂S | M+ = 154.15 Da |
| Boiling Point | ~274°C (Predicted) | Requires high-temperature column phases (e.g., 5% Phenyl). |
| Melting Point | 42–46°C | Solid at RT; ensure complete dissolution during prep. |
| Polarity | High (Nitro + Nitrile) | May show tailing on non-polar columns; requires deactivation. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Compatible with standard organic injection solvents. |
Method Development Strategy
Column Selection Logic
While standard DB-1 or DB-5 columns are common, the high polarity of the nitro and nitrile groups necessitates a stationary phase that provides adequate retention without excessive peak tailing.
-
Primary Choice: DB-5MS UI (Ultra Inert) or equivalent (5% phenyl-arylene). The "Ultra Inert" deactivation is non-negotiable to prevent adsorption of the nitro group on active silanol sites.
-
Alternative: DB-17MS (50% phenyl). Offers orthogonal selectivity if matrix interference occurs on the DB-5MS.
Inlet Dynamics & Thermal Stability
Nitro-compounds can degrade (denitration) at high inlet temperatures.
-
Recommendation: Use a Splitless injection at a moderate temperature (250°C).
-
Risk Mitigation: If degradation is observed (presence of thiophene-2-carbonitrile peaks), switch to a PTV (Programmed Temperature Vaporizer) inlet: Inject cold (40°C)
Ramp to 280°C.
Mass Spectrometry Detection
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) is required to meet ppm-level LODs.
-
Target Ions:
-
m/z 154 (M+): Molecular ion (Quantifier).
-
m/z 108 (M - NO₂): Loss of nitro group (Qualifier).
-
m/z 124 (M - NO): Rearrangement loss (Qualifier).
-
Detailed Experimental Protocol
Reagents and Materials
-
Reference Standard: 5-Nitrothiophene-2-carbonitrile (>98% purity).[1][2][3]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (LC-MS Grade). Note: Avoid alcohols if transesterification with matrix is possible, though unlikely for this nitrile.
-
Internal Standard (ISTD): 2-Nitro-p-xylene or d3-Nitrobenzene (structurally similar nitro-aromatic).
Standard Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Intermediate Stock (10 µg/mL): Dilute 100 µL of Stock into 10 mL DCM.
-
Calibration Standards: Prepare linearity levels at 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL (ppm). Add ISTD to a constant concentration (e.g., 1.0 µg/mL) in all vials.
GC-MS Conditions
| Parameter | Setting | Rationale |
| GC System | Agilent 7890/8890 or equivalent | High retention time precision required. |
| Column | DB-5MS UI, 30m x 0.25mm x 0.25µm | Inertness prevents peak tailing. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Inlet | Splitless; 250°C; Purge flow 50 mL/min @ 1.0 min | Maximizes sensitivity for trace analysis. |
| Oven Program | 60°C (1 min) | Fast ramp to elute high BP analyte; total run ~15 min. |
| Transfer Line | 280°C | Prevents condensation of analyte. |
| MS Source/Quad | 230°C / 150°C | Standard EI source temperatures. |
| Acquisition | SIM Mode (Group 1: Start 4.0 min) | Focuses sensitivity on target ions. |
SIM Table Setup
| Ion (m/z) | Dwell Time (ms) | Type |
| 154.0 | 100 | Quantifier (Target) |
| 108.0 | 100 | Qualifier 1 |
| 96.0 | 100 | Qualifier 2 (Ring frag) |
| 124.0 | 100 | Qualifier 3 |
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for method optimization and validation.
Figure 1: Decision tree for optimizing the GC-MS method for nitro-thiophene derivatives.
Method Validation & Quality Control
To ensure Trustworthiness and regulatory compliance, the method must be validated.
System Suitability Test (SST)
Before running samples, inject a standard at the limit of quantitation (LOQ).
-
Requirement: Signal-to-Noise (S/N) ratio > 10 for the m/z 154 peak.
-
Requirement: Peak Asymmetry factor between 0.8 and 1.2.
Linearity & Range
-
Protocol: Inject the 6 standard levels (0.05 – 10 ppm).
-
Acceptance: Correlation coefficient (
) 0.995. -
Weighting: Use
weighting if the range covers 2 orders of magnitude to improve low-end accuracy.
Accuracy (Recovery)
-
Protocol: Spike the drug substance matrix with the analyte at 3 levels (LOQ, 100% Limit, 150% Limit).
-
Acceptance: Recovery between 80% and 120%.
Specificity (Blank Check)
-
Inject a blank solvent and an unspiked sample matrix.
-
Acceptance: No interference peaks at the retention time of 5-Nitrothiophene-2-carbonitrile (> 20% of LOQ response).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column. | Replace liner with Ultra Inert deactivation; trim column guard. |
| Low Sensitivity | Source contamination or Split vent open. | Clean MS source; verify Splitless time (should be > 0.75 min). |
| Degradation | Thermal instability of nitro group. | Lower inlet temp to 220°C or use PTV/Cool-on-Column injection. |
| Ghost Peaks | Carryover from high conc. injection. | Run solvent blanks; increase final oven hold time. |
References
-
Thermo Fisher Scientific. 5-Nitrothiophene-2-carbonitrile Product Specifications. Retrieved from
-
Sigma-Aldrich. 5-Nitro-2-thiophenecarboxaldehyde (Analog) GC-MS Data. Retrieved from
-
BenchChem. Comparative Guide to HPLC and GC-MS for Thiophene Derivatives. Retrieved from
- International Conference on Harmonisation (ICH).Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
-
SpectraBase. Mass Spectrum of Thiophene Derivatives. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Guide: Impurity Profiling & Troubleshooting for 5-Nitrothiophene-2-carbonitrile
Executive Summary & Molecule Profile
5-Nitrothiophene-2-carbonitrile (CAS: 16689-02-4) is a critical heterocyclic intermediate used in the synthesis of azo dyes and pharmaceutical agents, including analogs of atypical antipsychotics like Olanzapine.
Achieving high purity (>98%) is often complicated by the high reactivity of the thiophene ring, which leads to regioisomeric byproducts and over-nitration. This guide addresses the specific impurity profiles associated with the two dominant synthetic routes: Direct Nitration and Nucleophilic Cyanation .
| Property | Specification |
| Molecular Formula | C₅H₂N₂O₂S |
| Molecular Weight | 154.15 g/mol |
| Appearance | Pale yellow to yellow crystalline powder |
| Melting Point | 42–47 °C [1] |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
Route-Specific Troubleshooting
Route A: Direct Nitration of 2-Thiophenecarbonitrile
Mechanism: Electrophilic Aromatic Substitution (EAS) using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate.
Q1: I observe a persistent impurity (~5-10%) eluting just before the main peak in HPLC. What is it?
Diagnosis: This is likely the 4-nitro isomer (4-nitrothiophene-2-carbonitrile).
-
Root Cause: While the 2-cyano group is electron-withdrawing and directs meta (position 4), the sulfur atom strongly activates the
-positions (2 and 5). Under standard conditions, the -directing effect of sulfur dominates, favoring the 5-nitro product. However, higher reaction temperatures (>10°C) or local hotspots during addition increase the formation of the thermodynamically stable 4-nitro isomer [2]. -
Corrective Action:
-
Temperature Control: Maintain the reaction temperature strictly between 0°C and 5°C during the addition of the nitrating agent.
-
Reagent Choice: Switch from standard mixed acid to acetyl nitrate (generated in situ from HNO₃/Ac₂O). This milder reagent often improves regioselectivity toward the 5-position.
-
Q2: My crude product is an oil that refuses to crystallize, despite the literature MP being 42-47°C.
Diagnosis: Eutectic depression caused by dinitro impurities or solvent retention.
-
Root Cause: Over-nitration leads to 2,5-dinitrothiophene (via ipso-substitution of the nitrile) or 2,4-dinitrothiophene-2-carbonitrile . This occurs if the reaction runs too long or if >1.1 equivalents of HNO₃ are used.
-
Corrective Action:
-
Quench Timing: Monitor the reaction by TLC/HPLC and quench immediately upon consumption of the starting material. Do not "soak" the reaction to push yield.
-
Purification: Dissolve the oil in hot Ethanol/Hexane (1:4) and cool slowly to -20°C. The dinitro impurities are more soluble in hexane and will remain in the mother liquor.
-
Route B: Cyanation of 2-Bromo-5-nitrothiophene
Mechanism: Rosenmund-von Braun reaction (CuCN) or Pd-catalyzed cyanation.[1]
Q3: I see a new peak with double the molecular weight (approx. MW 258).
Diagnosis: 5,5'-Dinitro-2,2'-bithiophene (Homocoupling product).
-
Root Cause: In metal-catalyzed cross-couplings, particularly with Palladium or Copper, oxidative homocoupling of the aryl halide is a common side reaction, often exacerbated by the presence of oxygen or insufficient reduction of the catalyst [3].
-
Corrective Action:
-
Degassing: Sparge all solvents with Argon/Nitrogen for at least 30 minutes prior to use.
-
Catalyst: If using Pd, ensure a reductant (like Zn dust) is active. If using CuCN, ensure the reagent is high quality and not oxidized to Cu(II).
-
Q4: The reaction conversion is good, but I have a significant amount of 5-nitrothiophene-2-carboxamide.
Diagnosis: Hydrolysis of the Nitrile.
-
Root Cause: Nitriles on electron-deficient rings (like nitrothiophene) are susceptible to hydrolysis, especially under the high-temperature, basic conditions often used in cyanation (e.g., DMF/Pyridine reflux) [4].
-
Corrective Action:
-
Dry Conditions: Ensure DMF/NMP is anhydrous (<0.05% water).
-
Workup: Avoid highly acidic or basic aqueous workups. Use a neutral buffer (pH 7) for the initial quench.
-
Visualizing the Impurity Landscape
The following diagram maps the synthetic pathways to the specific impurities discussed above.
Figure 1: Synthetic pathways and associated impurity origins for 5-Nitrothiophene-2-carbonitrile.
Experimental Protocols
Protocol A: Regioselective Nitration (Recommended)
Minimizes 4-nitro isomer formation.
-
Preparation: In a 250 mL 3-neck flask, dissolve 2-thiophenecarbonitrile (10.9 g, 100 mmol) in Acetic Anhydride (50 mL). Cool to 0°C.
-
Nitration: Prepare a separate solution of Fuming HNO₃ (7.0 g, 110 mmol) in Acetic Acid (20 mL). Add this dropwise to the thiophene solution over 45 minutes, ensuring internal temperature never exceeds 5°C .
-
Quench: Stir at 0-5°C for 2 hours. Pour onto crushed ice (200 g).
-
Isolation: The product precipitates as a pale yellow solid. Filter and wash copiously with cold water to remove acid.
-
Purification: Recrystallize from Ethanol (or EtOH/Water 9:1) to remove trace isomers.
-
Expected Yield: 75-85%
-
Target Purity: >98% HPLC
-
Protocol B: Cyanation of 2-Bromo-5-nitrothiophene
Avoids isomer issues but requires careful handling of cyanides.
-
Reaction: In a dry flask under Argon, combine 2-bromo-5-nitrothiophene (20.8 g, 100 mmol) and CuCN (10.8 g, 120 mmol) in anhydrous DMF (100 mL).
-
Heating: Heat to 120°C for 4-6 hours. Monitor by HPLC for disappearance of bromide.
-
Workup (Oxidative): Cool to 60°C. Pour into a solution of FeCl₃ (20 g) in 0.1 M HCl (300 mL) to decompose the copper complex. Stir for 20 mins (Caution: HCN evolution possible; use scrubber).
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Analytical Reference Data
Use the table below to identify peaks in your chromatogram.
| Compound | Relative RT (HPLC)* | Functional Group Markers (IR/NMR) |
| 5-Nitrothiophene-2-carbonitrile | 1.00 | IR: ~2230 cm⁻¹ (CN), ~1350/1530 cm⁻¹ (NO₂) |
| 4-Nitro isomer | ~0.90 - 0.95 | ¹H NMR: Different coupling constants (J values) |
| 5-Nitrothiophene-2-carboxamide | ~0.40 (More Polar) | IR: ~1680 cm⁻¹ (C=O), Broad NH stretch |
| 2-Bromo-5-nitrothiophene | ~1.20 (Less Polar) | MS: M/M+2 pattern (79Br/81Br) |
| 5,5'-Dinitro-2,2'-bithiophene | ~1.50 (Late Eluter) | MS: MW ~258 |
*Note: Relative Retention Times (RT) vary by column/method. Data assumes a C18 column with Water/Acetonitrile gradient.
References
-
Thermo Scientific Chemicals.[2][3] 5-Nitrothiophene-2-carbonitrile, 98+%.[2][3] Link
-
BenchChem. Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide (Analogous chemistry for regioselectivity). Link
-
Organic Chemistry Portal.[4][5] Rosenmund-von Braun Reaction.[1][6] Link
-
Organic Chemistry Portal.[4][5] Nitrile Synthesis by Dehydration. Link
Sources
troubleshooting low yield in 5-Nitrothiophene-2-carbonitrile preparation
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The preparation of 5-Nitrothiophene-2-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve a high yield and purity. The most common synthetic route involves the diazotization of 2-amino-5-nitrothiophene followed by a Sandmeyer reaction with a cyanide source, typically copper(I) cyanide. This guide will focus on troubleshooting issues that may arise during this two-step process.
Troubleshooting Guide: Low Yield in 5-Nitrothiophene-2-carbonitrile Synthesis
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Part 1: Diazotization of 2-amino-5-nitrothiophene
The formation of the diazonium salt is a critical first step, and its success heavily influences the overall yield of the final product.
Question 1: The diazotization reaction mixture is turning dark brown/black, and I'm observing gas evolution before adding the cyanide solution. What's happening?
Answer: This is a classic sign of diazonium salt decomposition. The 5-nitro-2-thienyldiazonium salt is thermally unstable, and premature decomposition leads to the formation of undesired byproducts, primarily phenolic compounds, and the loss of the diazonium functional group as nitrogen gas.
Causality:
-
Elevated Temperature: The primary cause of decomposition is a reaction temperature above the optimal 0-5 °C range. Diazonium salts, especially those with electron-withdrawing groups like the nitro group, are highly susceptible to thermal degradation.
-
Insufficient Acidity: A low acid concentration can lead to side reactions, including the coupling of the newly formed diazonium salt with the unreacted 2-amino-5-nitrothiophene, forming intensely colored azo compounds.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization process. Utilize an ice-salt bath for more effective cooling.
-
Slow Addition of Sodium Nitrite: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the amine. This ensures that the heat generated from the exothermic reaction is effectively dissipated.
-
Adequate Acidity: Ensure a sufficient concentration of a strong mineral acid, such as hydrochloric or sulfuric acid, is used to fully dissolve and protonate the 2-amino-5-nitrothiophene. This prevents unwanted side reactions.
Question 2: My starting material, 2-amino-5-nitrothiophene, is not fully dissolving in the acidic solution. Will this affect the reaction?
Answer: Yes, incomplete dissolution of the starting material will lead to a lower yield. For the diazotization reaction to proceed efficiently, the amine must be fully dissolved and protonated to form the corresponding ammonium salt.
Causality:
-
Insufficient Acid: The amino group of 2-amino-5-nitrothiophene is weakly basic due to the electron-withdrawing effect of the nitro group. Therefore, a sufficient amount of strong acid is required to ensure its complete protonation and dissolution.
-
Low Solubility of the Amine Salt: The hydrochloride or sulfate salt of the amine may have limited solubility in the reaction medium, especially at low temperatures.
Troubleshooting Steps:
-
Increase Acid Concentration: Use a higher concentration of the mineral acid or a slight excess to ensure complete protonation and dissolution of the amine.
-
Co-solvent: In some cases, the addition of a co-solvent like acetic acid can improve the solubility of the starting material. However, ensure this is compatible with the subsequent Sandmeyer reaction.
-
Gentle Warming (with caution): Gently warm the mixture to aid dissolution before cooling it down to 0-5 °C for the addition of sodium nitrite. Ensure the solution is thoroughly chilled before proceeding with the diazotization.
Part 2: Sandmeyer Reaction (Cyanation)
The conversion of the diazonium salt to the final nitrile product is the second critical stage.
Question 3: The yield of 5-Nitrothiophene-2-carbonitrile is low, and I'm isolating a significant amount of a phenolic byproduct (5-nitro-2-hydroxythiophene). Why is this happening?
Answer: The formation of a phenolic byproduct is a strong indicator that the diazonium salt is reacting with water instead of the cyanide nucleophile.
Causality:
-
Decomposition of the Diazonium Salt: As mentioned earlier, the diazonium salt is unstable and can decompose to form a carbocation, which is then trapped by water to yield the phenol. This is exacerbated by elevated temperatures.
-
Inefficient Cyanation: If the reaction with the cyanide source is slow or inefficient, the competing reaction with water becomes more prominent.
Troubleshooting Steps:
-
Maintain Low Temperature: Keep the reaction temperature at or below 5 °C during the addition of the diazonium salt solution to the copper(I) cyanide solution.
-
Freshly Prepared Copper(I) Cyanide: The activity of the copper(I) cyanide is crucial. Use freshly prepared or high-quality commercial copper(I) cyanide.
-
Order of Addition: It is generally recommended to add the cold diazonium salt solution slowly to the copper(I) cyanide solution, not the other way around. This ensures that the diazonium salt is immediately in the presence of the cyanide nucleophile.
Question 4: My final product is contaminated with unreacted starting material (2-amino-5-nitrothiophene) and other colored impurities.
Answer: This suggests either incomplete diazotization or side reactions during the Sandmeyer step.
Causality:
-
Incomplete Diazotization: If the initial diazotization was not complete, the unreacted amine will be carried through the workup.
-
Azo Coupling: The formation of colored impurities often points to azo coupling reactions. This can occur if the diazonium salt reacts with electron-rich species in the reaction mixture.
-
Hydrodediazoniation: The diazonium group can be replaced by a hydrogen atom, leading to the formation of 2-nitrothiophene as a byproduct.
Troubleshooting Steps:
-
Verify Complete Diazotization: Before proceeding to the Sandmeyer reaction, you can test for the presence of unreacted amine using a spot test with a suitable coupling agent (e.g., a solution of 2-naphthol).
-
Control pH and Temperature: As mentioned, maintaining low temperatures and sufficient acidity minimizes azo coupling.
-
Purification: Effective purification by column chromatography is essential to remove these byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the role of copper(I) in the Sandmeyer reaction?
A1: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1] Copper(I) acts as a catalyst, facilitating the conversion of the aryl diazonium salt to an aryl radical through a single electron transfer.[1] This highly reactive aryl radical then reacts with the cyanide ion to form the desired nitrile product.
Q2: Can I use other cyanide sources for the Sandmeyer reaction?
A2: While copper(I) cyanide is the most common reagent for the Sandmeyer cyanation, other sources like potassium cyanide in the presence of a copper catalyst can also be used.[2] However, the use of copper(I) cyanide is generally preferred for its reliability in this reaction.
Q3: How can I purify the final product, 5-Nitrothiophene-2-carbonitrile?
A3: The crude product can be purified by recrystallization or column chromatography on silica gel.[3] A common solvent system for column chromatography is a gradient of ethyl acetate in hexane.[3]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Diazonium Salts: Solid diazonium salts can be explosive when dry and should be handled with extreme caution. It is highly recommended to use them in solution without isolation.
-
Cyanide: Copper(I) cyanide and other cyanide salts are highly toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acids: Concentrated acids are corrosive. Handle them with care and appropriate PPE.
Experimental Protocols
A representative, detailed protocol for the synthesis of 5-Nitrothiophene-2-carbonitrile is provided below. This should be adapted and optimized based on your specific laboratory conditions and scale.
Step 1: Diazotization of 2-amino-5-nitrothiophene
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-nitrothiophene in a suitable volume of concentrated hydrochloric acid (or sulfuric acid) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution of 5-nitro-2-thienyldiazonium chloride should be used immediately in the next step.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in water.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction. You should observe the evolution of nitrogen gas.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 5-Nitrothiophene-2-carbonitrile.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes decomposition of the unstable diazonium salt. |
| Acid Concentration | Sufficient to fully dissolve the amine | Ensures complete protonation and prevents side reactions. |
| Nitrite Addition Rate | Slow, dropwise | Controls the exothermic reaction and maintains low temperature. |
| Sandmeyer Temperature | 0-10 °C (addition), then warming | Controls the initial reaction rate and then drives the reaction to completion. |
| Cyanide Source | Freshly prepared/high-quality CuCN | Ensures high reactivity for the cyanation step. |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 5-Nitrothiophene-2-carbonitrile.
Troubleshooting Logic Diagram
Sources
Technical Support Center: Purification of 5-Nitrothiophene-2-carbonitrile
[1][2][3]
Product: 5-Nitrothiophene-2-carbonitrile (CAS: 16689-02-4) Application: Pharmaceutical Intermediate / Heterocyclic Building Block Support Level: Senior Application Scientist[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the purification challenges associated with 5-Nitrothiophene-2-carbonitrile , a densely functionalized thiophene derivative often plagued by polymerization byproducts (tars) and structural isomers.
Due to its low melting point (41–47 °C ), this compound presents a unique challenge: it tends to "oil out" rather than crystallize, and it is sensitive to thermal degradation.[1][2] The protocols below prioritize low-temperature handling and specific solvent systems to maximize recovery and purity.
Module 1: Diagnostic & Characterization
Before initiating purification, verify your impurity profile.[1][2]
| Impurity Type | Diagnostic Signal (1H NMR / TLC) | Origin |
| Polymeric Tars | Broad baseline humps (NMR); Streaking at baseline (TLC).[1][2] | Thermal degradation or acid-catalyzed polymerization of thiophene ring.[1][2] |
| Regioisomers | Distinct doublets with different coupling constants ( | Non-selective nitration (e.g., 4-nitro isomer).[1][2] |
| Starting Material | Presence of starting nitrile or halo-thiophene signals.[1][2] | Incomplete reaction (Nitration or Cyanation).[2] |
| Inorganic Salts | Insoluble residue in organic solvents; baseline spots.[2] | Catalyst residues (Pd, Cu) or nitration salts.[2] |
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My crude product is a black, sticky tar. Recrystallization is impossible."[1]
Diagnosis: Thiophene derivatives are prone to oxidative polymerization, forming "thiophene tars."[1][2] These oligomers act as surfactants, preventing crystal lattice formation.[1][2]
Solution: You must perform a De-tarring Filtration before attempting crystallization.[2]
-
Dissolution: Dissolve the crude black oil in a minimum amount of Dichloromethane (DCM) or Ethyl Acetate .[2]
-
Adsorption: Add Activated Carbon (10-20 wt% of crude mass) and stir gently for 30 minutes at room temperature. Do not heat, as this promotes further polymerization.[1][2]
-
Filtration: Filter the suspension through a pad of Celite (diatomaceous earth) or a short silica gel plug.[2]
-
Result: The filtrate should be a clear yellow/orange solution. Evaporate solvent < 40 °C.[2][3]
Issue 2: "The product 'oils out' as a liquid at the bottom of the flask instead of crystallizing."
Diagnosis: The melting point (41–47 °C) is very close to ambient temperature.[2] If the solvent is too hot or the concentration too high, the compound separates as a liquid phase (oiling out) before it can organize into crystals.[1][2]
Solution: Use a Low-Temperature Dual-Solvent System .[1][2]
-
Preferred Solvent System: Ethanol (solvent) / Water (anti-solvent) OR Hexane (anti-solvent) / Ethyl Acetate (solvent).[2]
-
Protocol:
-
Dissolve the semi-solid in the minimum amount of warm Ethanol (approx. 35–40 °C). Do not boil.
-
Remove from heat immediately.
-
Add Water dropwise until a faint turbidity persists.
-
Add a single drop of Ethanol to clear the solution.[2]
-
Seed it: Add a tiny crystal of pure product if available.
-
Slow Cooling: Place the flask in a water bath at 30 °C and let it cool naturally to room temperature.
-
Deep Freeze: Once room temp, move to a refrigerator (4 °C), then a freezer (-20 °C). The low temperature is critical to force the solid state over the liquid oil state.[1][2]
-
Issue 3: "I have a persistent impurity spot running just below my product on TLC."
Diagnosis: This is likely the 4-nitro isomer (if nitrated) or unreacted halo-thiophene (if cyanated).[1][2] These have similar polarities to the 5-nitro product.[1][2]
Solution: Recrystallization is often insufficient for isomer separation.[2] Use Flash Column Chromatography .[2]
Module 3: Detailed Protocols
Protocol A: Silica Plug De-tarring (Pre-Purification)
Use this for crude material >5g that is dark/tarry.[2]
-
Preparation: Pack a sintered glass funnel with 2 inches of Silica Gel. Wet with Hexanes.
-
Loading: Dissolve crude in DCM (1-2 mL/g). Pour carefully onto the silica bed.[2]
-
Elution: Apply vacuum.[2] Wash with 10% Ethyl Acetate in Hexanes .[2]
-
Observation: Collect the yellow filtrate.[2] Stop collecting when the eluent becomes dark/brown.[2] The black tars will remain trapped on the silica.[2]
-
Concentration: Rotary evaporate at < 40 °C (bath temp) to avoid melting/degradation.
Protocol B: Low-Temperature Recrystallization
Use this for semi-pure material to achieve >98% purity.[1][2]
-
Solvent: 95% Ethanol (EtOH).[2]
-
Dissolution: Place crude in an Erlenmeyer flask. Add warm EtOH (40 °C) in small portions with stirring until dissolved.
-
Crystallization: Allow the solution to cool to room temperature undisturbed.
-
Induction: If oiling occurs, scratch the glass side with a spatula or add a seed crystal.[2]
-
Harvesting: Cool to -20 °C overnight. Filter rapidly on a cold Buchner funnel. Wash with cold (-20 °C) Hexane.
-
Drying: Vacuum desiccator over
or silica gel.[2] Do not oven dry (it will melt).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Module 4: Decision Logic & Visualization
The following decision tree illustrates the purification workflow based on the physical state of your crude material.
Figure 1: Purification logic flow for 5-Nitrothiophene-2-carbonitrile, prioritizing de-tarring and thermal management.
References
-
BenchChem. A Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis, Properties, and Potential Applications.[1][2] (General thiophene purification context). [1][2]
-
Thermo Scientific Chemicals. 5-Nitrothiophene-2-carbonitrile, 98+%.[1][2][5][6] (Physical properties and melting point data).[2][7]
-
Organic Syntheses. 2-Nitrothiophene. Org.[2][7] Synth. 1927, 7,[1][2] 68. (Foundational nitrothiophene handling and steam distillation notes). [1][2]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (General protocols for oiling-out issues).
-
Sigma-Aldrich. 5-Nitro-2-thiophenecarboxaldehyde Safety & Properties.[1][2] (Comparative thiophene derivative solubility data).
Sources
- 1. EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile - Google Patents [patents.google.com]
- 2. capotchem.cn [capotchem.cn]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. L11058.03 [thermofisher.com]
- 6. rheniumshop.co.il [rheniumshop.co.il]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solvent Optimization for 5-Nitrothiophene-2-carbonitrile
Case ID: 5-NTC-SOLV-OPT Status: Active Subject: Impact of Solvent Choice on Reaction Kinetics & Yield Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The Solvent-Kinetic Nexus
You are likely experiencing variable reaction rates or yields when reacting 5-nitrothiophene-2-carbonitrile (5-NTC) . This substrate is a highly electron-deficient heteroaromatic scaffold. Its reactivity is governed by the Nucleophilic Aromatic Substitution (
The Core Rule:
-
Polar Aprotic Solvents (DMSO, DMF): Maximize reaction rate (
) by leaving nucleophiles "naked" and stabilizing the polar transition state. -
Polar Protic Solvents (EtOH, MeOH): Often suppress rate by "caging" nucleophiles via hydrogen bonding, though they offer easier workup.
-
Non-Polar Solvents (Toluene): Generally ineffective without Phase Transfer Catalysts (PTC) due to poor solubility of the polar substrate and transition state instability.
Solvent Selection Matrix
Use this table to diagnose your current solvent system and explore alternatives.
| Solvent Class | Examples | Reaction Rate ( | Solubility of 5-NTC | Risk Profile | Recommended For |
| Polar Aprotic | DMSO, DMF, NMP | Fastest (100x) | Excellent | Thermal runaway risk; difficult removal (high BP). | High-throughput screening; unreactive nucleophiles. |
| Polar Aprotic (Volatile) | Acetonitrile (ACN), Acetone | Fast (20-50x) | Good | Moderate rate; easy workup. | Standard process optimization. |
| Polar Protic | Ethanol, Methanol | Slow (1x) | Moderate (Heating req.) | Nucleophile deactivation (H-bonding); Nitrile Hydrolysis . | Large-scale manufacturing (safety); highly reactive nucleophiles. |
| Non-Polar | Toluene, DCM | Negligible | Poor to Moderate | Reaction stalls; heterogeneous mixture. | Only with Phase Transfer Catalysts (e.g., TBAB) . |
Mechanism & Energy Landscape (Visualization)
The following diagram illustrates why polar aprotic solvents accelerate this specific reaction. The solvent must stabilize the anionic Meisenheimer complex without stabilizing the ground-state nucleophile too much.
Figure 1: Solvent influence on the energy barrier of the
Troubleshooting Guide & FAQs
Issue 1: "My reaction is stuck at 50% conversion after 24 hours."
Diagnosis: You are likely using a Protic Solvent (Methanol/Ethanol) or a non-polar solvent without a catalyst. The nucleophile is heavily solvated (hydrogen-bonded), reducing its effective energy.
-
Solution: Switch to Acetonitrile (ACN) or DMF . If you must use alcohol due to workup constraints, increase concentration to >0.5 M to force collisions, or add a mild base (e.g.,
) to increase the effective concentration of the deprotonated nucleophile.
Issue 2: "I see a new impurity spot on TLC (R_f ~ 0.3)."
Diagnosis: Nitrile Hydrolysis .
-
Context: 5-NTC contains a nitrile group (-CN). In wet, high-boiling solvents (e.g., wet DMSO at >100°C) or strong basic aqueous conditions, the nitrile hydrates to a primary amide (
). -
Solution:
-
Use anhydrous solvents .
-
Lower the temperature and use a more active solvent (e.g., switch from wet DMF at 100°C to dry DMSO at 60°C).
-
Verify impurity mass: M+18 (Amide) or M+19 (Acid).
-
Issue 3: "The product precipitates as an oil/gum."
Diagnosis: Solubility Mismatch .
-
Context: The product (often an amino-nitro-thiophene derivative) is less polar than the starting material if the nitro group is displaced, or more polar if the nucleophile is ionic.
-
Solution:
-
Workup: Do not try to filter the gum. Dilute the reaction mixture with water and extract with Ethyl Acetate or DCM .
-
Crystallization: Triturate the gum with cold Isopropanol or Hexanes to induce crystallization.
-
Optimized Experimental Protocol
Objective: Nucleophilic substitution on 5-Nitrothiophene-2-carbonitrile with a secondary amine (e.g., Morpholine).
Reagents:
-
5-Nitrothiophene-2-carbonitrile (1.0 eq)
-
Nucleophile (1.2 eq)
-
Base: DIPEA (1.5 eq) or
(2.0 eq) -
Solvent: Acetonitrile (Anhydrous) [Preferred for balance of rate/workup]
Step-by-Step:
-
Dissolution: In a dry round-bottom flask, dissolve 5-NTC (1.0 eq) in Acetonitrile (concentration 0.2 M). Note: If using DMF, concentration can be 0.5 M.
-
Addition: Add the base, followed by the dropwise addition of the Nucleophile.
-
Critical Check: If the reaction turns deep red/orange immediately, this indicates formation of the Meisenheimer complex (Good).
-
-
Reaction: Stir at 60°C for 4–6 hours.
-
Monitor: TLC (Hexane:EtOAc 3:1). Look for the disappearance of the 5-NTC spot.
-
-
Workup (Solvent Dependent):
-
For ACN: Evaporate solvent under reduced pressure. Redissolve residue in DCM, wash with water (x2) and Brine (x1).
-
For DMF/DMSO: Pour reaction mixture into ice-water (10x volume) . The product should precipitate as a solid. Filter and wash with water.
-
Decision Logic for Researchers
Use this flow to determine your next experiment.
Figure 2: Solvent selection decision tree based on nucleophile properties and thermal stability.
References
-
Mechanism of
: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link -
Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link
-
Reactivity of Nitrothiophenes: Spinelli, D., Consiglio, G., & Noto, R. (1976). "Nucleophilic heteroaromatic substitution. Kinetics of the reaction of some 2-substituted 5-nitrothiophenes with sodium methoxide in methanol." Journal of the Chemical Society, Perkin Transactions 2. Link
-
Green Chemistry Approaches: "A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water." RSC Advances. Link
catalyst selection for reactions involving 5-Nitrothiophene-2-carbonitrile
Ticket System: Advanced Synthesis & Catalysis Subject: Optimization of Reaction Pathways for 5-Nitrothiophene-2-carbonitrile Status: Open Agent: Senior Application Scientist
Executive Summary: The Molecule's Personality
You are working with 5-Nitrothiophene-2-carbonitrile . This is not a standard benzene derivative; it is a "push-pull" heteroaromatic system.
-
The "Pull": The nitro (
) and nitrile ( ) groups are strong electron-withdrawing groups (EWG). -
The Core: The thiophene ring is electron-rich but sulfur-heavy.
Key Operational Risks:
-
Catalyst Poisoning: The thiophene sulfur has a high affinity for late transition metals (Pd, Pt, Ni), often killing catalytic activity during hydrogenation.
-
Chemo-selectivity: Reducing the nitro group without touching the nitrile requires precise catalyst tuning.
-
Stability: The reduced product (5-aminothiophene-2-carbonitrile) is notoriously unstable and prone to rapid oxidative polymerization (the "Black Tar" phenomenon).
Module 1: Nitro Group Reduction (Troubleshooting)
User Query: "I used Pd/C for hydrogenation, but the reaction stalled after 10% conversion. Adding more catalyst didn't help."
Root Cause Analysis: You are experiencing Sulfur Poisoning . Thiophene sulfur binds irreversibly to the active sites of Palladium, blocking hydrogen adsorption. Furthermore, standard Pd/C lacks the chemo-selectivity to preserve the nitrile group if the reaction does proceed.
Corrective Action Plan:
Option A: Chemical Reduction (Recommended for Small Scale)
Avoid noble metals entirely. Use Iron (Fe) or Zinc (Zn) in mild acidic media. This method is robust against sulfur poisoning and highly selective for
-
Protocol: Fe powder (5 equiv) +
(saturated aq) in EtOH/Water at reflux. -
Why: The
acts as a mild electrolyte/proton source, preventing the hydrolysis of the nitrile which would occur in strong acids like HCl.
Option B: Catalytic Hydrogenation (Scalable)
If you must use hydrogenation, you need a sulfur-tolerant catalyst .
-
Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) .
-
Mechanism: The sulfur modification occupies the "poisoning" sites while leaving the hydrogenation sites active for nitro reduction.
-
Inhibitors: Add Vanadium species (e.g.,
) as a promoter to suppress hydroxylamine accumulation and accelerate the rate, compensating for the thiophene's dampening effect.
Decision Matrix: Reduction Strategy
Figure 1: Decision tree for selecting the appropriate reduction methodology based on scale and catalyst sensitivity.
Module 2: Handling the Unstable Amine (Critical Alert)
User Query: "My reduction worked, but during workup, the yellow oil turned into a black solid. NMR is messy."
Technical Insight: 5-aminothiophene-2-carbonitrile is an electron-rich amine attached to a heteroaromatic ring. It is highly susceptible to:
-
Oxidation: Air oxidation leads to radical dimerization.
-
Polymerization: The amine can attack the nitrile of a neighboring molecule (self-condensation).
Protocol: The "Trap and Stabilize" Workflow Do not isolate the free amine if possible.
| Step | Action | Rationale |
| 1 | In-situ Protection | Add acetic anhydride ( |
| 2 | Salt Formation | If the free amine is needed, treat immediately with HCl in ether to precipitate the Hydrochloride Salt . The salt is shelf-stable. |
| 3 | Inert Atmosphere | Perform all workups under Argon/Nitrogen. Avoid rotary evaporation at high temperatures ( |
Module 3: Nucleophilic Aromatic Substitution ( )
User Query: "Can I displace the nitro group with an amine? Does the nitrile interfere?"
Analysis:
The nitro group at position 5 is an excellent leaving group because the position is activated by the nitrile at position 2 (para-like relationship) and the sulfur atom. This is a classic
Catalyst/Reagent Selection:
-
Catalyst: None usually required.
-
Base: Use a non-nucleophilic base (e.g.,
, ) to neutralize the generated /acid. -
Solvent: Polar aprotic solvents (DMF, DMSO, NMP) accelerate the reaction by stabilizing the Meisenheimer-like intermediate.
Mechanism Visualization:
Figure 2: The
Module 4: Nitrile Hydration (Chemo-selectivity)
User Query: "I want to turn the nitrile into an amide, but the nitro group degrades under harsh hydrolysis."
Solution:
Traditional acid/base hydrolysis (e.g.,
Recommended Catalyst: Ruthenium Pincer Complexes
-
Catalyst:
or Parkins' catalyst. -
Conditions: Neutral pH, water/alcohol solvent, mild heat (
). -
Advantage: These catalysts hydrate nitriles to primary amides via a "metal-ligand cooperation" mechanism without affecting nitro groups or the thiophene ring.
Summary of Recommended Conditions
| Reaction Target | Preferred Reagent/Catalyst | Key Troubleshooting Tip |
| Nitro Reduction | Fe / | Avoid Pd/C (Poisoning). Trap product immediately. |
| Nitro Displacement | Secondary Amine / | Use DMF/DMSO. No metal catalyst needed. |
| Nitrile Hydration | Ru-Pincer Complex | Avoid strong acids/bases to prevent ring degradation. |
References
-
Catalytic Hydrogenation of Nitro Compounds: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.
-
Thiophene Catalyst Poisoning: Ma, X., et al. "Deep Desulfurization of Gasoline by Selective Adsorption over Nickel-Based Adsorbents." Fuel, 2005. (Explains the mechanism of S-binding to Ni/Pd).
-
Iron-Mediated Reduction (Bechamp): "Reduction of Nitro Compounds to Amines." Common Organic Chemistry.
-
Nucleophilic Aromatic Substitution on Thiophenes: "Nucleophilic Aromatic Substitution." Chemistry LibreTexts.
-
Synthesis of 2-Aminothiophene Derivatives: Sabnis, R. W., et al. "2-Aminothiophenes and Their Derivatives." Journal of Heterocyclic Chemistry, 1999.
identifying and characterizing unknown byproducts in 5-Nitrothiophene-2-carbonitrile synthesis
Introduction
Welcome to the technical support center for the synthesis of 5-Nitrothiophene-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. The presence of both a nitro and a cyano group on the thiophene ring makes this molecule a versatile building block, but also introduces specific challenges in its synthesis, particularly concerning the formation of unknown byproducts.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-Nitrothiophene-2-carbonitrile. Our approach is grounded in mechanistic principles and practical, field-proven insights to help you identify, characterize, and ultimately minimize the formation of unwanted impurities.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-Nitrothiophene-2-carbonitrile?
There are two primary and strategically different approaches to the synthesis of 5-Nitrothiophene-2-carbonitrile:
-
Route A: Nitration of 2-Cyanothiophene. This is a direct approach involving the electrophilic nitration of the pre-existing 2-cyanothiophene. Thiophene rings are highly reactive towards electrophiles, which can make controlling the reaction challenging.[1][2]
-
Route B: Sandmeyer Reaction of 5-Nitro-2-aminothiophene. This route involves the diazotization of an amino group followed by displacement with a cyanide nucleophile, often catalyzed by a copper(I) salt.[3][4]
Each route has its own set of potential side reactions and byproduct profiles, which we will explore in the troubleshooting section.
Q2: My reaction mixture turns dark brown or black upon addition of the nitrating agent. What is happening?
A dark coloration, particularly pink, dark red, or brown, during the nitration of thiophene derivatives is often an indication of oxidative degradation of the thiophene ring.[5] The strong oxidizing nature of the nitrating agent (e.g., fuming nitric acid) can lead to the opening of the thiophene ring, forming products like maleic acid, oxalic acid, and sulfuric acid.[6]
Immediate Actions:
-
Ensure rigorous temperature control. Overheating significantly accelerates oxidation.[5]
-
Check the rate of addition of the nitrating agent. A slow, controlled addition is crucial.
-
Verify the purity of your starting materials and solvents.
Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What could they be?
The presence of multiple, often closely-eluting, spots on a Thin Layer Chromatography (TLC) plate suggests a mixture of isomers and/or over-nitrated products. In the nitration of 2-cyanothiophene, the primary byproduct is often the dinitro derivative.[5][6] Depending on the reaction conditions, you may also be forming other positional isomers of the mononitrated product, although the 5-nitro isomer is generally favored due to the directing effects of the cyano group.
Q4: My NMR spectrum shows unexpected peaks. How can I begin to identify these unknown byproducts?
Interpreting unexpected signals in your Nuclear Magnetic Resonance (NMR) spectrum is a critical step in byproduct characterization.
-
Proton (¹H) NMR: Look for changes in the aromatic region. The coupling constants and chemical shifts of thiophene protons are highly sensitive to the substitution pattern.[7][8] Byproducts may exhibit different splitting patterns or shifts compared to your desired product.
-
Carbon (¹³C) NMR: This can be particularly informative for identifying isomers, as the chemical shifts of the carbon atoms in the thiophene ring are distinct for different substitution patterns.[8][9]
-
Advanced NMR Techniques: If available, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can help establish proton-proton and proton-carbon correlations, respectively, aiding in the structural elucidation of unknown compounds.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 5-Nitrothiophene-2-carbonitrile.
Issue 1: Low Yield of the Desired Product
A low yield can be attributed to several factors, from incomplete reaction to product degradation.
Potential Cause A: Inefficient Nitration (Route A)
-
Causality: The nitrating agent may not be sufficiently reactive, or the reaction conditions may not be optimal for electrophilic aromatic substitution. The formation of the nitronium ion (NO₂⁺) is a critical step.[10]
-
Troubleshooting Steps:
-
Verify Nitrating Agent: Ensure your nitric acid is fuming or of high concentration. For less reactive substrates, a mixture of nitric acid and a stronger acid like sulfuric acid can be used to generate the nitronium ion more efficiently.[10]
-
Temperature Control: While low temperatures are necessary to prevent degradation, excessively low temperatures can slow the reaction rate to a crawl. Experiment with a slightly elevated, yet still controlled, temperature.
-
Reaction Time: Monitor the reaction progress by TLC to ensure it has gone to completion.
-
Potential Cause B: Degradation of Starting Material or Product
-
Causality: Thiophene and its derivatives can be sensitive to strongly acidic and oxidizing conditions, leading to ring-opening and polymerization.[5][6]
-
Troubleshooting Steps:
-
Controlled Addition: Add the nitrating agent dropwise to a cooled solution of the 2-cyanothiophene to dissipate the heat of reaction and avoid localized overheating.[5]
-
Use of Milder Nitrating Agents: Consider using alternative nitrating agents such as nitric acid in acetic anhydride or copper nitrate, which can be less aggressive.[1][2]
-
Potential Cause C: Inefficient Sandmeyer Reaction (Route B)
-
Causality: The Sandmeyer reaction is a multi-step process, and issues can arise at each stage. Incomplete diazotization of the starting amine or inefficient displacement of the diazonium group with cyanide will lead to low yields.[3][11]
-
Troubleshooting Steps:
-
Diazotization Conditions: Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.
-
Purity of Sodium Nitrite: Use fresh, high-purity sodium nitrite.
-
Copper(I) Catalyst: The copper(I) cyanide should be freshly prepared or of high quality. The reaction is catalytic in Cu(I).[11][12]
-
Issue 2: Presence of Significant Byproducts
The formation of byproducts is a common challenge. A systematic approach to their identification is crucial.
Workflow for Byproduct Identification and Characterization
The following workflow outlines a comprehensive strategy for isolating and identifying unknown byproducts.
Common Byproducts and Their Characterization
| Potential Byproduct | Formation Route | Key Identifying Features | Proposed Analytical Approach |
| Dinitrothiophenes | Nitration of 2-Cyanothiophene | Higher molecular weight (M+45) in MS. Distinct aromatic signals in ¹H and ¹³C NMR. | LC-MS for molecular weight determination. ¹H and ¹³C NMR for isomer identification. |
| Positional Isomers | Nitration of 2-Cyanothiophene | Same molecular weight as the desired product. Different coupling constants and chemical shifts in ¹H NMR. | High-resolution HPLC for separation. ¹H NMR for structural elucidation. |
| Oxidative Degradation Products | Nitration of 2-Cyanothiophene | Often highly polar and may not be easily characterizable by standard techniques. May appear as a baseline smear on TLC. | FTIR may show the presence of carboxylic acid and hydroxyl groups. |
| Unreacted Starting Material | Incomplete Reaction | Matches the spectral data of the starting material. | Co-spotting on TLC with the starting material. Comparison of NMR and MS data. |
| Hydroxy-substituted Byproducts | Sandmeyer Reaction | Presence of a hydroxyl group signal in ¹H NMR and a broad O-H stretch in FTIR. | LC-MS to confirm molecular weight. ¹H NMR and FTIR for functional group identification. |
Experimental Protocols for Characterization
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This technique is invaluable for separating complex mixtures and obtaining molecular weight information for each component.[13][14]
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) is typically effective for separating aromatic nitro compounds.
-
Detector: A UV detector set at a wavelength where the compounds of interest absorb (e.g., 254 nm or 310 nm).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be attempted to maximize the chances of observing the molecular ion.
-
Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) will provide accurate mass data, allowing for the determination of the elemental composition of the byproducts.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.[14][15]
-
Sample Preparation: For isolated byproducts, dissolve a sufficient amount (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the chemical shifts, integration, and coupling constants of the aromatic protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will provide information on the number of unique carbon environments.
-
2D NMR (if necessary):
-
COSY: To establish proton-proton correlations.
-
HSQC/HMQC: To determine one-bond proton-carbon correlations.
-
HMBC: To identify long-range proton-carbon correlations, which are crucial for piecing together the molecular skeleton.
-
III. Mechanistic Insights into Byproduct Formation
Understanding the potential reaction pathways that lead to byproduct formation is key to developing strategies for their minimization.
Mechanism A: Over-Nitration
The initial nitration product, 5-Nitrothiophene-2-carbonitrile, is still susceptible to further nitration, especially under harsh conditions (excess nitrating agent, high temperatures). The nitro group is deactivating, but the thiophene ring remains relatively electron-rich compared to benzene.
Mechanism B: Sandmeyer Side Reactions
The diazonium intermediate in the Sandmeyer reaction can react with water present in the reaction mixture to form a phenolic byproduct. Additionally, radical side reactions can lead to deamination, resulting in the formation of 2-nitrothiophene.
IV. References
-
Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 5-Nitrothiophene-2-carbonitrile (CAS 16689-02-4). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Retrieved from
-
ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
PubMed. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Oxford Academic. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Nitrosamine Impurities – From Raw Materials to Final Drug Product. Retrieved from [Link]
-
Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS ASMS 2016 MP 123. Retrieved from [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
ACS Omega. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 24. Qualitative Organic Analysis – Identification of an Unknown. Retrieved from [Link]
-
Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Retrieved from [Link]
-
LCGC International. (2025). Detecting Polycyclic Aromatic Hydrocarbons with UHPLC–MS/MS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Syngene International Ltd. (n.d.). Nitrosamine Impurity Testing. Retrieved from [Link]
-
Frontiers. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical investigation of protonated thiophene and two of its nitrile substituted derivatives (2-cyanothiophene and 3-cyanothiophene). Retrieved from [Link]
-
PreScouter. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Retrieved from [Link]
-
PubMed. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Fast analysis of 29 polycyclic aromatic hydrocarbons (PAHs) and nitro-PAHs with ultra-high performance liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry. Retrieved from [Link]
-
Oxford Academic. (n.d.). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Retrieved from [Link]
-
IJCRT.org. (n.d.). REVIEW ON IMPURITY PEOFILING AND ITS TECHNIQUES. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques and Methods of Identification. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2024). N-Unsubstituted 2- and 3-thiophenimines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
PubMed. (n.d.). Bacterial transformations of naphthothiophenes. Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (2025). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]
-
GeeksforGeeks. (2025). Sandmeyer Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 13. Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. rroij.com [rroij.com]
Validation & Comparative
A-Comparative-Guide-to-the-Structural-Validation-of-5-Nitrothiophene-2-carbonitrile-by-NMR-and-MS
In the realms of pharmaceutical development and advanced materials science, the unequivocal structural confirmation of synthesized molecules is a cornerstone of rigorous scientific practice. For a compound like 5-Nitrothiophene-2-carbonitrile, a valuable building block, assuming its structure is correct without empirical validation is a significant risk. Isomeric impurities or incorrectly identified structures can invalidate biological assays, compromise material properties, and lead to costly delays.
This guide provides an in-depth, comparative analysis of how two primary analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are synergistically employed to provide an unambiguous structural validation of 5-Nitrothiophene-2-carbonitrile. We will not only present the expected data but also explore the underlying chemical principles and compare these signatures against a plausible isomeric alternative, 4-Nitrothiophene-2-carbonitrile, to demonstrate the discerning power of these methods.
The Analytical Challenge: Distinguishing Isomers
The synthesis of substituted thiophenes can sometimes yield a mixture of isomers.[1] For 5-Nitrothiophene-2-carbonitrile, a potential and challenging impurity is its isomer, 4-Nitrothiophene-2-carbonitrile. Both share the same molecular formula, C₅H₂N₂O₂S, and thus the same exact mass, making them indistinguishable by mass spectrometry alone. This is where the true power of NMR spectroscopy becomes indispensable.
| Feature | 5-Nitrothiophene-2-carbonitrile | 4-Nitrothiophene-2-carbonitrile |
| Structure | ||
| Molecular Formula | C₅H₂N₂O₂S | C₅H₂N₂O₂S |
| Molecular Weight | 154.15 g/mol | 154.15 g/mol |
| Key Difference | Protons are on adjacent carbons (C3 and C4). | Protons are on non-adjacent carbons (C3 and C5). |
Part A: Mass Spectrometry (MS) – The Molecular Gatekeeper
High-Resolution Mass Spectrometry (HRMS) serves as our first analytical checkpoint.[2][3] Its primary role is to confirm the elemental composition of the analyte by providing a highly accurate mass-to-charge (m/z) ratio.[4][5] While it cannot distinguish between our target isomers, it can instantly rule out a vast number of other possibilities, such as impurities from starting materials or solvent adducts.
Expected HRMS Data
For a molecule with the formula C₅H₂N₂O₂S, the expected exact mass of the molecular ion [M]⁺ is calculated to be 153.9837. A measured mass within a very narrow tolerance (typically < 5 ppm) provides high confidence in the elemental formula.[4][6]
| Ion | Calculated Exact Mass (m/z) |
| [C₅H₂N₂O₂S]⁺ | 153.9837 |
Fragmentation Analysis: While the molecular ion is the most crucial piece of information for formula confirmation, fragmentation patterns can sometimes offer structural clues. For aromatic nitro compounds, a common fragmentation is the loss of the NO₂ group (46 Da) or an NO radical (30 Da).[7] For nitriles, the loss of HCN (27 Da) is also plausible. Observing these losses can lend further support to the presence of the expected functional groups.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized 5-Nitrothiophene-2-carbonitrile in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[4]
-
Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and ensure a strong molecular ion peak.
-
Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-300).
-
Analysis: Identify the peak corresponding to the molecular ion and compare its measured m/z to the calculated exact mass.
Workflow for Initial MS Validation
Caption: Workflow for confirming the elemental composition using HRMS.
Part B: Nuclear Magnetic Resonance (NMR) – The Structural Blueprint
With the correct elemental formula confirmed by MS, we turn to NMR spectroscopy to define the precise arrangement of atoms. Both ¹H and ¹³C NMR provide complementary and decisive information. The key to differentiating 5-Nitrothiophene-2-carbonitrile from its 4-nitro isomer lies in the chemical shifts and, most importantly, the spin-spin coupling observed in the ¹H NMR spectrum.[8]
¹H NMR Analysis: The Decisive Evidence
The thiophene ring has two protons. Their chemical environment, dictated by the electronic effects of the -NO₂ and -CN substituents, determines their chemical shift (position in the spectrum). The proximity of these protons to each other determines their coupling pattern (the splitting of the signals).
-
Causality of Chemical Shifts: Both the nitro (-NO₂) and cyano (-CN) groups are strongly electron-withdrawing. This property deshields the protons on the aromatic ring, causing their signals to appear at a higher chemical shift (further downfield) compared to unsubstituted thiophene.
-
The Power of Coupling Constants (J-values): When protons are on adjacent carbons (vicinal), they "couple" with each other, splitting their respective signals into doublets. The magnitude of this splitting, known as the coupling constant (J), is characteristic of the number of bonds separating the protons. For protons on adjacent carbons in a five-membered ring like thiophene, this coupling is typically in the range of 3-6 Hz. Protons that are further apart will have a much smaller or non-existent coupling.
Predicted ¹H NMR Spectra
| Compound | Predicted ¹H NMR Signals | Rationale |
| 5-Nitrothiophene-2-carbonitrile | Two doublets. One for H-3 and one for H-4. The coupling constant (J) should be ~4-5 Hz. | The protons at positions 3 and 4 are on adjacent carbons. They will split each other's signal, resulting in two distinct doublets. |
| 4-Nitrothiophene-2-carbonitrile | Two singlets. One for H-3 and one for H-5. | The protons at positions 3 and 5 are separated by the sulfur atom and are not adjacent. Therefore, no significant coupling is expected, and each proton will appear as a singlet. |
This difference is absolute and provides the "smoking gun" evidence for the correct isomer.
¹³C NMR Analysis: Corroborating Evidence
The ¹³C NMR spectrum provides further confirmation by showing the number of unique carbon environments and their electronic nature.
-
Causality of Chemical Shifts: Carbons directly attached to electron-withdrawing groups (-NO₂, -CN) or the heteroatom (S) are significantly deshielded and appear at higher chemical shifts. The carbon of the nitrile group (-C≡N) has a characteristic chemical shift in the range of 110-125 ppm.[9]
Predicted ¹³C NMR Data Summary
| Compound | Expected Number of Signals | Key Signal Locations |
| 5-Nitrothiophene-2-carbonitrile | 5 unique carbon signals. | One signal for the nitrile carbon (~115 ppm), and four distinct signals for the thiophene ring carbons. |
| 4-Nitrothiophene-2-carbonitrile | 5 unique carbon signals. | One signal for the nitrile carbon (~115 ppm), and four distinct signals for the thiophene ring carbons, with different chemical shifts compared to the 5-nitro isomer due to the altered substituent positions. |
While subtle differences in the thiophene carbon shifts exist, the primary confirmation comes from the ¹H NMR. The ¹³C NMR serves as a robust check on the number of unique carbons, confirming no unexpected symmetry or impurities.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, high-quality 5 mm NMR tube.[10][11][12][13] Ensure the solid is fully dissolved.
-
Instrumentation: Use a modern Fourier Transform NMR spectrometer (e.g., 300 MHz or higher for better resolution).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single line. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the ¹H signals to confirm the proton count and measure the coupling constants (J-values) from the splitting patterns. Assign the peaks in both spectra based on chemical shift predictions and coupling information.
Logic of NMR-Based Isomer Differentiation
Caption: Differentiating isomers based on ¹H NMR coupling patterns.
Conclusion: A Synthesis of Evidence
The structural validation of 5-Nitrothiophene-2-carbonitrile is a clear example of the synergy between modern analytical techniques. High-Resolution Mass Spectrometry acts as the initial gatekeeper, confirming the correct elemental formula with high precision. However, it is the detailed blueprint provided by Nuclear Magnetic Resonance spectroscopy, specifically the unmistakable coupling pattern in the ¹H NMR spectrum, that provides the definitive and unambiguous proof of structure. By comparing the empirical data against the predicted spectra for plausible isomers, researchers can have the utmost confidence in the identity and purity of their material, ensuring the integrity and reproducibility of their subsequent scientific endeavors.
References
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Georgia Tech NMR Center. Retrieved from [Link][12]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][11]
-
Metz, T. O., et al. (2020). Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments. Environmental Science & Technology. Retrieved from [Link][2]
-
Preti, R. (2023). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. Retrieved from [Link][4]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link][9]
-
University of Rochester. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link][10]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link][13]
-
White, W. H., et al. (2023). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Preprints.org. Retrieved from [Link][5]
-
Wylie, P. L., & Lindow, M. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Retrieved from [Link][7]
-
Young, S., et al. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link][8]
-
Zanger, M., et al. (2018). Environmental Molecular Sciences Laboratory. Retrieved from [Link][3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Request Rejected [emsl.pnnl.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. L11058.03 [thermofisher.com]
- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. rsc.org [rsc.org]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. publish.uwo.ca [publish.uwo.ca]
reactivity comparison of 5-Nitrothiophene-2-carbonitrile with other nitrated thiophenes
This guide provides an in-depth technical analysis of the reactivity of 5-Nitrothiophene-2-carbonitrile (also known as 5-nitro-2-thiophenecarbonitrile), specifically focusing on its performance in nucleophilic aromatic substitution (
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Nitro-Displacement" Advantage
In the landscape of heterocyclic building blocks, 5-Nitrothiophene-2-carbonitrile occupies a "Goldilocks" zone of reactivity. Unlike 2-nitrothiophene , which lacks a facile leaving group at the activated position, and 2,5-dinitrothiophene , which yields nitro-containing products that may require subsequent reduction, 5-nitrothiophene-2-carbonitrile allows for the direct, regioselective introduction of nucleophiles via the displacement of the nitro group (
This guide delineates the mechanistic advantages of this scaffold, supported by comparative reactivity data and validated experimental protocols.
Electronic Structure & Reactivity Logic
The reactivity of nitrothiophenes is governed by the interplay between the electron-rich thiophene ring and electron-withdrawing groups (EWGs).
Activation Hierarchy
The rate of nucleophilic attack at the C-5 position is determined by the ability of the substituent at C-2 to stabilize the Meisenheimer complex intermediate.
-
Hammett Constants (
):-
Nitro (
): (Strongest activation) -
Cyano (
): (Strong activation) -
Hydrogen (
): (No activation)
-
While the nitro group is a slightly stronger activator, the cyano group in 5-nitrothiophene-2-carbonitrile provides sufficient activation to facilitate rapid
Mechanism of Action: Nitro as a Leaving Group
In 5-nitrothiophene-2-carbonitrile, the nitro group functions as a nucleofuge (leaving group).[1] This is a distinct pathway compared to 2-nitrothiophene.
Figure 1: The
Comparative Reactivity Analysis
The following table contrasts the behavior of the target molecule against common alternatives when treated with a secondary amine nucleophile (e.g., Morpholine).
| Feature | 5-Nitrothiophene-2-carbonitrile | 2-Nitrothiophene | 2,5-Dinitrothiophene |
| Primary Reaction | VNS / Oxidative Subst. | ||
| Leaving Group | Nitrite ( | Hydride ( | Nitrite ( |
| Reactivity Level | High (Activated by -CN) | Low (Requires oxidant or VNS conditions) | Very High (Activated by -NO2) |
| Regioselectivity | Exclusive C-5 attack | C-5 (major), but C-3 possible via VNS | Statistical C-2 or C-5 (Symmetric) |
| Product Utility | 5-Amino-2-cyanothiophene (Bifunctional scaffold) | 5-Amino-2-nitrothiophene (Requires reduction to remove NO2) | 5-Amino-2-nitrothiophene (Requires reduction) |
| Side Reactions | Hydrolysis of -CN (under strong acid/base) | Ring opening (if Nu is too hard) | Bis-substitution (if excess Nu used) |
Key Insight:
2-Nitrothiophene typically requires Vicarious Nucleophilic Substitution (VNS) reagents (e.g., chloromethyl phenyl sulfone) or an external oxidant (e.g.,
Experimental Protocol: Synthesis of 5-Morpholinothiophene-2-carbonitrile
Objective: To demonstrate the facile displacement of the nitro group by a secondary amine.
Materials
-
Substrate: 5-Nitrothiophene-2-carbonitrile (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base: Triethylamine (1.5 eq) - Optional, scavenges HNO2/NO2-
-
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature: 60–80 °C
Step-by-Step Methodology
-
Preparation: Dissolve 5-nitrothiophene-2-carbonitrile (1.0 mmol) in dry MeCN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add triethylamine (1.5 mmol) followed by the dropwise addition of morpholine (1.2 mmol). Note: A color change (often to deep orange/red) indicates the formation of the charge-transfer complex or Meisenheimer intermediate.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material (
) should disappear, and a fluorescent product spot ( ) should appear. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (20 mL). The product typically precipitates as a solid.
-
Filter the solid and wash with cold water to remove triethylammonium nitrite salts.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Expected Yield: 85–95% Characterization:
-
1H NMR: Loss of the low-field signal for the C-5 proton (approx. 8.0 ppm) and appearance of morpholine methylene signals (3.2–3.8 ppm).
-
IR: Retention of the nitrile stretch (
), disappearance of asymmetric nitro stretch ( ).
Strategic Applications in Drug Design
The 5-nitrothiophene-2-carbonitrile scaffold is a "linchpin" intermediate.
Figure 2: Synthetic divergence from the core scaffold. The nitro group serves as a temporary activating group that is discarded to install diversity.
Why Choose This Over 2,5-Dinitrothiophene?
While 2,5-dinitrothiophene is cheaper, the product of its
References
-
BenchChem Technical Support. (2025).[2] A Comparative Guide to the Reaction Products of 2-Nitrothiophene. Retrieved from
-
National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC7587944. Retrieved from
-
Organic Syntheses. 2-Nitrothiophene Synthesis and Properties. Coll. Vol. 2, p. 466. Retrieved from
-
RSC Publishing. Nucleophilic displacement of the nitro-group from nitroalkanes and heteroaromatics. Retrieved from
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Leaving Group Effects. Retrieved from
Sources
The Strategic Application of 5-Nitrothiophene-2-carbonitrile as a Precursor in Heterocyclic Synthesis: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry and materials science, the synthesis of thiophene-containing heterocycles is of paramount importance. These scaffolds are privileged structures, forming the core of numerous pharmaceuticals and functional materials. A critical precursor in the synthesis of many such compounds is 5-aminothiophene-2-carbonitrile. This guide provides an in-depth technical comparison of two primary synthetic routes to this key intermediate: the reduction of 5-nitrothiophene-2-carbonitrile and the one-pot Gewald reaction. We will objectively evaluate the efficacy of 5-nitrothiophene-2-carbonitrile as a precursor by comparing reaction yields, conditions, and the overall strategic advantages of each pathway, supported by experimental data and detailed protocols.
Introduction to 5-Nitrothiophene-2-carbonitrile: A Versatile Building Block
5-Nitrothiophene-2-carbonitrile is a crystalline solid with the molecular formula C₅H₂N₂O₂S.[1] Its structure, featuring an electron-withdrawing nitro group and a nitrile functionality on a thiophene ring, makes it a highly reactive and versatile precursor for the synthesis of a variety of substituted thiophenes. The primary transformation of interest is the reduction of the nitro group to an amine, yielding 5-aminothiophene-2-carbonitrile, a crucial building block for the construction of more complex heterocyclic systems like thieno[2,3-d]pyrimidines.[2][3]
Comparative Analysis of Synthetic Pathways to 5-Aminothiophene-2-carbonitrile
The synthesis of 5-aminothiophene-2-carbonitrile is a pivotal step in many synthetic endeavors. Here, we compare the traditional approach starting from 5-nitrothiophene-2-carbonitrile with the widely adopted Gewald multicomponent reaction.
Pathway 1: The Nitro Reduction Route Utilizing 5-Nitrothiophene-2-carbonitrile
This classical two-step approach involves the nitration of 2-thiophenecarbonitrile followed by the reduction of the resulting 5-nitrothiophene-2-carbonitrile.
Conceptual Workflow:
Figure 1: General workflow for the synthesis of 5-aminothiophene-2-carbonitrile via the nitro reduction pathway.
The efficacy of this pathway is highly dependent on the choice of reducing agent. Common methods include catalytic hydrogenation and reduction with metal salts in acidic media.
Table 1: Comparison of Reduction Methods for 5-Nitrothiophene-2-carbonitrile
| Reducing Agent/Catalyst | Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Pd/C, H₂ | Methanol, Room Temperature, 1-3 atm H₂ | 85-95% | High yield, clean reaction, easy product isolation. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |
| SnCl₂·2H₂O, HCl | Ethanol, Reflux | 70-85% | Readily available and inexpensive reagents, robust reaction.[4][5] | Formation of tin salt precipitates can complicate work-up, potential for side reactions.[4] |
| Fe, NH₄Cl | Ethanol/Water, Reflux | 75-90% | Inexpensive, environmentally benign reducing agent.[5] | Requires filtration of iron salts, reaction times can be longer. |
Pathway 2: The Gewald Reaction - A One-Pot Alternative
The Gewald reaction is a powerful multicomponent reaction that directly assembles the 2-aminothiophene ring from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[6][7] For the synthesis of 5-substituted-2-aminothiophene-3-carbonitriles, this method offers a convergent and often highly efficient alternative to the linear nitro reduction pathway.
Conceptual Workflow:
Figure 2: General workflow for the one-pot Gewald synthesis of 2-aminothiophene derivatives.
The yield and applicability of the Gewald reaction can be influenced by the choice of catalyst and reaction conditions.[8][9]
Table 2: Comparison of Gewald Reaction Conditions for 2-Aminothiophene Synthesis
| Catalyst/Base | Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Morpholine | Ethanol, Reflux | 60-85% | Classical and widely used conditions, reliable for many substrates.[6] | Can require longer reaction times, morpholine is a regulated chemical. |
| L-Proline | DMF, 60 °C | up to 84% | Green and cost-effective catalyst, mild reaction conditions.[9] | DMF is a high-boiling point solvent that can be difficult to remove. |
| N-Methylpiperazine-functionalized polyacrylonitrile fiber (P-PANF) | Mild conditions | 65-91% | Low catalyst loading, high recyclability, simple procedure.[8] | Catalyst preparation is an additional step. |
| Microwave Irradiation | Solvent-free or minimal solvent | 75-95% | Significantly reduced reaction times, often higher yields.[7] | Requires specialized microwave reactor equipment. |
Head-to-Head Comparison: Nitro Reduction vs. Gewald Reaction
| Feature | 5-Nitrothiophene-2-carbonitrile Reduction Pathway | Gewald Reaction Pathway |
| Starting Materials | Readily available 2-thiophenecarbonitrile. | Requires a suitable ketone/aldehyde and an active methylene nitrile. |
| Number of Steps | Two steps (nitration and reduction). | Typically one-pot. |
| Overall Yield | Generally good to excellent, depending on the reduction method. | Can be highly variable depending on substrates and conditions, but often very high. |
| Substrate Scope | Limited to the derivatives of 2-thiophenecarbonitrile. | Broad scope, allowing for diverse substitution patterns on the thiophene ring. |
| Atom Economy | Lower due to the introduction and subsequent removal of the nitro group. | Higher, as most atoms from the starting materials are incorporated into the product. |
| Process Safety | Nitration reactions can be hazardous if not properly controlled.[10] Use of flammable solvents and hydrogen gas in catalytic hydrogenation requires caution. | Use of elemental sulfur and volatile amines requires good ventilation. Some starting materials can be toxic.[11] |
| Work-up and Purification | Can be straightforward (catalytic hydrogenation) or complicated by metal salt precipitation (SnCl₂).[4] | Often requires purification by chromatography to remove byproducts. |
From Precursor to Product: Synthesis of Thieno[2,3-d]pyrimidines
The ultimate utility of 5-aminothiophene-2-carbonitrile lies in its role as a precursor to fused heterocyclic systems. Thieno[2,3-d]pyrimidines, for instance, are a class of compounds with significant biological activity, including as kinase inhibitors for cancer therapy.[2][3]
The synthesis of a thieno[2,3-d]pyrimidine core typically involves the cyclization of a 2-aminothiophene-3-carbonitrile with a suitable one-carbon synthon, such as formamide or triethyl orthoformate.
Conceptual Workflow:
Figure 3: General scheme for the synthesis of a thieno[2,3-d]pyrimidine from 5-aminothiophene-2-carbonitrile.
The choice of the precursor synthesis pathway (nitro reduction vs. Gewald) will directly impact the overall efficiency and substitution pattern of the final thieno[2,3-d]pyrimidine product. The nitro reduction pathway offers a reliable route to unsubstituted or specifically substituted thieno[2,3-d]pyrimidines, while the Gewald reaction provides access to a much wider array of derivatives due to the versatility in the choice of the starting ketone/aldehyde and nitrile.
Experimental Protocols
Protocol 1: Reduction of 5-Nitrothiophene-2-carbonitrile using SnCl₂·2H₂O
This protocol describes a common laboratory-scale reduction of 5-nitrothiophene-2-carbonitrile.
Materials:
-
5-Nitrothiophene-2-carbonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve 5-nitrothiophene-2-carbonitrile (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the pH is basic. A precipitate of tin salts will form.[4]
-
Extract the product with ethyl acetate. The tin salts may form an emulsion, which can be broken by filtration through a pad of celite.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 5-aminothiophene-2-carbonitrile, which can be further purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
SnCl₂·2H₂O in HCl: This is a classical and effective reducing system for aromatic nitro compounds. The acidic medium is necessary for the reaction to proceed.[12]
-
Ethanol: A common solvent that dissolves the starting material and is compatible with the reaction conditions.
-
NaOH Work-up: Neutralization is required to deprotonate the amine product and facilitate its extraction into an organic solvent. The formation of tin hydroxides is an unavoidable consequence of this work-up.[4]
Protocol 2: Gewald Synthesis of a 2-Aminothiophene-3-carbonitrile
This protocol outlines a general procedure for the Gewald reaction.
Materials:
-
A ketone or aldehyde (e.g., cyclohexanone)
-
Malononitrile
-
Elemental sulfur
-
A base (e.g., morpholine or triethylamine)
-
Ethanol
-
Standard laboratory glassware for reflux.
Procedure:
-
To a round-bottom flask, add the ketone/aldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add the base (e.g., morpholine, 1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Causality of Experimental Choices:
-
Multicomponent One-Pot Reaction: The Gewald reaction's efficiency stems from its convergent nature, forming multiple bonds in a single operation.[6]
-
Base Catalyst: The base is crucial for the initial Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile.[13]
-
Elemental Sulfur: Serves as the sulfur source for the formation of the thiophene ring.[14]
Conclusion and Strategic Recommendations
The choice between utilizing 5-nitrothiophene-2-carbonitrile as a precursor and employing the Gewald reaction is a strategic one, dictated by the specific synthetic goal.
-
For the synthesis of unsubstituted or specifically substituted 5-aminothiophene-2-carbonitrile , the nitro reduction pathway is a reliable and high-yielding option . Catalytic hydrogenation, where feasible, offers the cleanest and most efficient reduction.
-
For the generation of a diverse library of substituted 2-aminothiophenes and their downstream products like thieno[2,3-d]pyrimidines , the Gewald reaction is undoubtedly the more versatile and atom-economical approach . Its one-pot nature and broad substrate scope allow for rapid access to a wide range of analogs.
References
- Ma, L., Yuan, L., Xu, C., Li, G., Tao, M., & Zhang, W. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Synthesis, 45(01), 45-52.
- BenchChem. (2025). A Technical Guide to 5-(Thien-2-yl)
- Wang, T., Huang, X. G., Liu, J., Li, B., Wu, J. J., Chen, K. X., ... & Zeng, B. B. (2010). An efficient one-pot synthesis of substituted 2-aminothiophenes via three-component Gewald reaction catalyzed by L-proline. Synlett, 2010(09), 1351-1354.
- RSC Publishing. (2022).
- Kysil, A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
- Puterová, Z., Sváč, A., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
- Reddit. (2018). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp.
- ResearchGate. (2019).
- MDPI. (2021).
- ResearchGate. (2010).
- Han, Y., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.
- Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction.
- ChemRxiv. (2024).
- Longdom Publishing. (2017).
- ResearchGate. (2019). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and....
- Capot Chemical Co., Ltd. (2026). MSDS of 5-Nitrothiophene-2-carbonitrile.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Nitrothiophene-2-carboxaldehyde.
- ResearchGate. (2012). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis.
- Chemistry Stack Exchange. (2025).
- MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction.
- ResearchGate. (2015). Reduction of nitro group to a primary amine. a) NaBH4, SnCl2.2H2O,....
- PubMed. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors.
- Fisher Scientific. (2025).
- AK Scientific, Inc. (2022). 2-(2-Nitroanilino)
- ResearchGate. (2004). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols..
- SciELO. (2025).
- Apollo Scientific. (2022). 5-Methyl-2-[(2-nitrophenyl)
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber [organic-chemistry.org]
- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Nitrothiophene-2-carbonitrile
CAS: 18791-99-6 | Formula: C₅H₂N₂O₂S | Mol.[1] Weight: 154.15 g/mol [1][2]
Executive Hazard Assessment
From the Desk of the Senior Application Scientist:
Handling 5-Nitrothiophene-2-carbonitrile requires a shift in mindset from "standard organic synthesis" to "high-hazard containment."[1] This molecule presents a dual-threat pharmacophore:
-
The Nitro Group (-NO₂): Increases lipophilicity, facilitating rapid transdermal absorption. It is also an energetic moiety, posing potential instability under high heat or shock.
-
The Nitrile Group (-CN): While metabolically distinct from inorganic cyanide, organic nitriles can liberate cyanide ions (
) in vivo via cytochrome P450 metabolism or upon hydrolysis, leading to histotoxic hypoxia.
Critical Hazard Classification (Conservative Approach):
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
-
H317: May cause an allergic skin reaction (Sensitizer).
The Core Directive: Do not rely on single-barrier protection.[1] This protocol mandates a "Defense in Depth" strategy, treating the substance as a potent skin-permeating toxin.
Personal Protective Equipment (PPE) Matrix
Standard nitrile exam gloves are insufficient for prolonged contact with nitro-aromatics.[1] The high lipophilicity of this compound allows it to permeate thin nitrile rubber.
The "Double-Shell" Hand Protection Protocol
We utilize a sacrificial outer layer over a chemically impermeable inner barrier.[1]
| PPE Component | Material Specification | Operational Logic |
| Inner Glove (Barrier) | Silver Shield® / 4H® (EVOH Laminate) | Impermeable. These laminate gloves provide >4-hour breakthrough time for nitro-aromatics and nitriles.[1] They are loose-fitting but essential.[1] |
| Outer Glove (Dexterity) | Nitrile (Minimum 5 mil) | Sacrificial. Provides grip and protects the inner laminate glove from tears.[1] Change immediately upon splash contact. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are inadequate due to the fine powder nature of the solid.[1] Goggles seal the eyes from airborne dust. |
| Respiratory | Fume Hood (Primary) | Mandatory. If work must occur outside a hood (highly discouraged), a full-face respirator with ABEK-P3 cartridges is required.[1] |
| Body | Tyvek® Lab Coat + Apron | Standard cotton coats absorb liquids.[1] Use a chemically resistant apron for liquid handling steps. |
Visualization: The Defense in Depth Architecture
This diagram illustrates the multi-layered defense system required to prevent dermal exposure.
Caption: The "Defense in Depth" layering strategy prevents skin absorption even if the outer nitrile glove is compromised.
Engineering Controls & Operational Workflow
The "Zone of Safety" Concept: All manipulations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
Step-by-Step Handling Protocol
Phase 1: Preparation (The Static Risk) [1]
-
The Problem: Crystalline organic solids often carry a static charge, causing "jumping" during weighing.
-
The Solution: Use an anti-static gun or a static-dissipative weighing funnel.[1]
-
Action:
-
Place a disposable absorbent pad (pig mat) in the hood.
-
Pre-weigh the receiving flask.
-
Transfer solid using a long-handled spatula to keep hands outside the immediate vertical air column of the container.
-
Phase 2: Reaction & Solubilization
-
Solvent Choice: Avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO dramatically enhances skin permeability, acting as a "vehicle" that carries the toxin through the skin faster. Use Ethyl Acetate or Dichloromethane if chemistry permits, but treat all solutions as highly toxic.
-
Temperature: If heating is required, use a silicone oil bath or heating block. Never use an open flame.
Phase 3: Decontamination & Waste [1]
-
Immediate Clean-up: Wipe all tools (spatulas, balance pans) with an acetone-dampened tissue inside the hood.[1]
-
Doffing PPE:
-
Remove outer nitrile gloves and dispose of them as hazardous waste.[3]
-
Wash the outside of the inner laminate gloves while still wearing them.
-
Remove laminate gloves.
-
Wash hands with soap and cool water (warm water opens pores).
-
Visualization: The Safe Handling Workflow
Caption: Operational workflow emphasizing static control and immediate decontamination.
Waste Disposal & Incompatibility[4][5]
Incompatibility Alert:
-
Strong Oxidizers: The nitro group renders the molecule susceptible to violent reactions with strong oxidizers (e.g., fuming nitric acid, peroxides).
-
Strong Bases: Can cause hydrolysis of the nitrile, releasing ammonia or cyanide species depending on conditions.
Disposal Streams:
-
Solid Waste: Dispose of contaminated pig mats, gloves, and paper towels in a container labeled "Toxic Organic Debris."
-
Liquid Waste: Segregate into "Toxic Organic Waste." Do not mix with acidic waste streams (risk of HCN evolution if hydrolysis occurs) or oxidative waste streams.
-
Container: Triple rinse the empty reagent bottle with acetone before disposal. Collect the rinsate as hazardous waste.
Emergency Response (Self-Validating System)
Self-Validation: Before starting, verify the location of the Cyanide Antidote Kit (if required by institutional policy for organic nitriles) and the Safety Shower.
-
Skin Contact:
-
Inhalation:
-
Move to fresh air immediately.
-
If breathing is difficult, 100% oxygen should be administered by trained personnel.
-
-
Spill (Solid):
-
Do not sweep (creates dust).
-
Cover with a wet paper towel (dampened with water/acetone) to suppress dust.
-
Scoop up the wet material and place it in a sealed bag.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88863, 5-Nitrothiophene-2-carbonitrile.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart for Toxic Organics. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
